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Core Science & Biosynthesis

Foundational

2-(Quinolin-7-yl)propanoic acid chemical structure and properties

Topic: 2-(Quinolin-7-yl)propanoic acid: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers A Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Quinolin-7-yl)propanoic acid: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Pharmacophore Analysis of the Quinoline-Profen Hybrid Scaffold

Executive Summary

2-(Quinolin-7-yl)propanoic acid (CAS: 1500548-32-2) represents a distinct structural hybrid between the quinoline pharmacophore and the 2-arylpropionic acid ("profen") class of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike its more common C2- and C4-substituted isomers, the C7-isomer offers a unique vector for hydrophobic interaction within enzyme binding pockets (e.g., COX-2, kinases), avoiding the steric congestion often associated with the nitrogen lone pair at the 1-position. This guide details the structural properties, a validated synthetic route via Palladium-catalyzed


-arylation, and the compound's potential as a lead scaffold in anti-inflammatory and oncology programs.
Chemical Identity & Structural Properties[1][2][3]

The molecule consists of a bicyclic aromatic quinoline ring substituted at the 7-position with a propanoic acid moiety. This introduces a chiral center at the


-carbon, creating (R)- and (S)-enantiomers, a critical feature for biological activity where one enantiomer (typically S in profens) is often the eutomer.

Table 1: Physicochemical Profile

PropertyValue / DescriptionNote
IUPAC Name 2-(Quinolin-7-yl)propanoic acid
CAS Number 1500548-32-2
Molecular Formula C

H

NO

Molecular Weight 201.22 g/mol
SMILES CC(C1=CC=C2C=CC=NC2=C1)C(O)=O
pKa (Acid) ~4.4 (Predicted)Carboxylic acid ionization
pKa (Base) ~4.9 (Predicted)Quinoline nitrogen protonation
LogP 1.8 - 2.1Moderate lipophilicity
H-Bond Donors/Acceptors 1 / 3
Appearance White to off-white crystalline solid
Structural Visualization

The following diagram illustrates the core connectivity and the critical chiral center at the


-position.

Figure 1: Structural connectivity of 2-(Quinolin-7-yl)propanoic acid highlighting the C7 attachment and the chiral center.

Synthesis: Palladium-Catalyzed -Arylation

While classical nucleophilic aromatic substitution (


) works well for C2 and C4 quinoline derivatives due to activation by the ring nitrogen, the C7 position is not electronically activated  for direct nucleophilic attack. Therefore, the most robust synthesis for the 7-isomer is Palladium-catalyzed 

-arylation
of an ester, followed by hydrolysis.
Mechanistic Rationale

This route utilizes the Buchwald-Hartwig type cross-coupling logic. A Pd(0) catalyst oxidatively inserts into the C7-Halogen bond, and a bulky phosphine ligand facilitates the reductive elimination of the sterically demanding enolate.

Protocol: Synthesis from 7-Bromoquinoline

Reagents:

  • Substrate: 7-Bromoquinoline (1.0 eq)

  • Coupling Partner: Ethyl propionate (1.2 eq)

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq) or

    
    
    
  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand:

    
     or XPhos (4 mol%)
    
  • Solvent: Toluene or THF (anhydrous)

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried Schlenk flask under Argon, charge Ethyl propionate in THF. Cool to -78°C. Add LiHMDS dropwise to generate the lithium enolate. Stir for 30 minutes.

  • Catalyst Prep: In a separate vial, mix

    
    , Ligand, and 7-Bromoquinoline in toluene.
    
  • Coupling: Transfer the catalyst/substrate mixture to the enolate solution (or vice versa, depending on specific variant). Warm to room temperature and then heat to 80°C for 12-16 hours.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate. Dry over 
    
    
    
    .
  • Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT until TLC shows consumption of ester (~2h).

  • Isolation: Acidify to pH 3 with 1N HCl. The product, 2-(Quinolin-7-yl)propanoic acid , will precipitate or can be extracted with DCM.

Reaction Mechanism Diagram

reaction_cycle Start 7-Bromoquinoline OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0)-Ligand Complex Pd0->OxAdd TransMet Transmetallation (Ar-Pd-Enolate) OxAdd->TransMet + Enolate Enolate Ethyl Propionate Enolate Enolate->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product_Ester Ethyl 2-(quinolin-7-yl)propanoate RedElim->Product_Ester Hydrolysis Hydrolysis (LiOH/H+) Product_Ester->Hydrolysis Final 2-(Quinolin-7-yl)propanoic acid Hydrolysis->Final

Figure 2: Catalytic cycle for the Pd-mediated synthesis of the target scaffold.

Pharmacological Applications[2][5][6][7][8]
4.1. COX Inhibition (NSAID Potential)

The "2-arylpropionic acid" motif is the defining pharmacophore of the Profen class (e.g., Ibuprofen, Naproxen). These drugs function by inhibiting Cyclooxygenase (COX) enzymes.[2][3]

  • Mechanism: The carboxylate binds to Arg-120 in the COX active site, while the aromatic core (quinoline) occupies the hydrophobic channel.

  • Selectivity: Quinoline derivatives often show enhanced selectivity for COX-2 over COX-1 due to the larger hydrophobic pocket in COX-2, which can accommodate the bulky bicyclic ring better than the monocyclic benzene of ibuprofen.

  • Reference: Quinoline-based profens have demonstrated anti-inflammatory efficacy comparable to naproxen in carrageenan-induced edema models [1].

4.2. Kinase Inhibition & Oncology

The quinoline scaffold is a "privileged structure" in kinase inhibition.

  • Target: The nitrogen atom at position 1 can act as a hydrogen bond acceptor in the hinge region of ATP-binding pockets.

  • Vector: The propanoic acid tail at C7 projects into the solvent-exposed region or specific back-pockets, potentially improving solubility and tuning potency against targets like c-Met or VEGFR [2].

Analytical Characterization Standards

To ensure scientific integrity, the following data should be used to validate the synthesized compound:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.4 (s, 1H, COOH), 8.9 (dd, 1H, H-2), 8.3 (d, 1H, H-4), 7.9 (d, 1H, H-5), 7.8 (s, 1H, H-8), 7.6 (dd, 1H, H-6), 7.5 (dd, 1H, H-3), 3.9 (q, 1H, CH), 1.5 (d, 3H, CH3).
      
  • Mass Spectrometry (ESI+):

    • Calc for

      
      . Found = 202.1.
      
  • Chiral HPLC:

    • Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA (90:10) + 0.1% TFA. (Necessary for resolving R/S enantiomers).

References
  • Design and Development of COX-II Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Biological Activities of Quinoline Derivatives. Bentham Science. Available at: [Link]

  • Palladium-C

    
    -Arylation of Esters. Organic Chemistry Portal. Available at: [Link]
    

Sources

Exploratory

2-(Quinolin-7-yl)propanoic acid molecular weight and formula

An In-Depth Technical Guide to 2-(Quinolin-7-yl)propanoic acid This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with quinoline-based scaffolds....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Quinolin-7-yl)propanoic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with quinoline-based scaffolds. We will explore the fundamental properties, synthesis, and analytical characterization of 2-(Quinolin-7-yl)propanoic acid, a heterocyclic compound with significant potential in medicinal chemistry. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the principles at play.

Molecular Profile and Physicochemical Properties

2-(Quinolin-7-yl)propanoic acid is a derivative of quinoline, a bicyclic aromatic heterocycle that forms the core of many pharmacologically active compounds. The introduction of a propanoic acid moiety at the 7-position creates a molecule with both aromatic and acidic features, offering a versatile scaffold for further chemical modification and exploration of biological activity.

The fundamental properties of the molecule are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
CAS Number 1500548-32-2[1]
Canonical SMILES CC(C1=CC=C2C=CC=NC2=C1)C(O)=O[1]

These properties are foundational for all subsequent experimental work, from calculating molar equivalents in synthesis to interpreting mass spectrometry data. The presence of a carboxylic acid group suggests a moderate pKa, influencing its solubility in aqueous solutions at different pH values and its ability to participate in hydrogen bonding, a key interaction in many biological systems.

Synthesis Pathway and Experimental Protocol

The synthesis of quinoline derivatives can be achieved through various established methods. For the 2-(Quinolin-7-yl)propanoic acid scaffold, a multi-step approach starting from a substituted aniline is a common and robust strategy. The following protocol is a representative pathway, adapted from well-established methodologies like the Gould-Jacobs reaction, which is renowned for its reliability in constructing the quinoline core.[2]

The rationale for this pathway is its sequential and controlled construction of the target molecule, allowing for purification of intermediates and maximizing the final yield.

Synthesis_Workflow cluster_0 Step 1: Aniline Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Functional Group Interconversion cluster_3 Step 5 & 6: Final Modifications A m-Anisidine C Intermediate Enamine A->C AcOH (cat.) Toluene, Dean-Stark B Diethyl 2-methyl-3-oxosuccinate B->C D 4-Hydroxy-7-methoxy- quinoline Intermediate C->D High-boiling solvent (e.g., Diphenyl ether) ~250 °C E 4-Chloro-7-methoxy- quinoline D->E POCl₃ F Ester Intermediate E->F Nucleophilic Substitution (e.g., Reformatsky reagent) G Demethylated Intermediate F->G Demethylation (e.g., HBr) H Final Product: 2-(Quinolin-7-yl)propanoic acid G->H Final Hydrolysis/Reduction

Caption: Representative synthesis workflow for 2-(Quinolin-7-yl)propanoic acid.

Detailed Step-by-Step Protocol:

Step 1: Condensation to form the Enamine Intermediate

  • To a solution of the starting aniline (e.g., 3-aminoanisole for a 7-substituted quinoline) in a high-boiling solvent like toluene, add an equimolar amount of a suitable β-ketoester (e.g., diethyl 2-methyl-3-oxosuccinate).

  • Add a catalytic amount of acetic acid to protonate the keto-carbonyl, activating it for nucleophilic attack by the aniline nitrogen.

  • Reflux the mixture using a Dean-Stark apparatus to remove water, driving the condensation reaction to completion to form the enamine intermediate. The removal of water is critical to shift the equilibrium towards the product, in accordance with Le Châtelier's principle.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

  • The crude enamine intermediate is added to a high-boiling point, thermally stable solvent such as diphenyl ether.

  • The solution is heated to approximately 250 °C. This high temperature provides the necessary activation energy for the intramolecular electrophilic aromatic substitution (cyclization) to occur, forming the heterocyclic ring. This is followed by tautomerization to yield the more stable 4-hydroxyquinoline derivative.

Step 3: Chlorination of the 4-Hydroxyquinoline

  • The 4-hydroxyquinoline intermediate is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).

  • The reaction is heated, often under reflux, to substitute the hydroxyl group with a chlorine atom. This is a crucial activation step, as the 4-chloro position is highly susceptible to subsequent nucleophilic substitution, making it a versatile handle for introducing the propanoic acid side chain.

Step 4: Introduction of the Propanoate Side Chain

  • The 4-chloroquinoline derivative is reacted with a suitable nucleophile to introduce the two-carbon with a carboxylic acid precursor. A common method is the reaction with diethyl sodiomethylmalonate.[2]

  • Sodium hydride is used to deprotonate diethyl methylmalonate, creating a potent carbon nucleophile which then attacks the 4-position of the quinoline, displacing the chloride. This results in a malonic ester intermediate.

Step 5: Hydrolysis and Decarboxylation

  • The resulting diethyl (quinolin-7-yl)methylmalonate is subjected to acidic or basic hydrolysis to convert the ester groups into carboxylic acids.

  • Upon heating, the geminal dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to yield the final 2-(Quinolin-7-yl)propanoic acid product. This decarboxylation is entropically favored.

  • The final product is then purified using techniques such as recrystallization or column chromatography.

Physicochemical Characterization and Analytical Methods

Confirmation of the successful synthesis and purity of 2-(Quinolin-7-yl)propanoic acid is achieved through a combination of standard analytical techniques. Each method provides a unique piece of structural information, and together they form a self-validating system of characterization.

TechniquePurposeExpected Observations
¹H NMR To determine the proton environment and connectivity.Aromatic protons on the quinoline ring (typically 7-9 ppm), a quartet for the methine (CH) proton of the propanoic acid group, and a doublet for the methyl (CH₃) group. The carboxylic acid proton will appear as a broad singlet, often >10 ppm.
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances in the aromatic region (120-150 ppm), signals for the aliphatic carbons of the propanoic acid side chain, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (>170 ppm).
Mass Spectrometry (MS) To confirm the molecular weight and formula.The molecular ion peak (M⁺ or [M+H]⁺) should correspond to the calculated molecular weight (201.22). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
Infrared (IR) Spectroscopy To identify key functional groups.A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches from the aromatic quinoline ring (~1500-1600 cm⁻¹).

For instance, in the ¹H NMR spectrum of related quinoline derivatives, the proton closest to the nitrogen and the carbonyl group is often the most deshielded, appearing as a singlet around 8.6 ppm.[3] Spectroscopic data for similar structures, like (5-chloro-quinolin-8-yloxy) acetic acid, show characteristic C=O stretching modes in IR spectroscopy and distinct chemical shifts in NMR that allow for a full structural assignment.[4]

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its rigid, planar structure is ideal for interacting with biological targets like enzymes and receptors.

  • Antimicrobial Agents: Quinoline derivatives have a long history as antimicrobial agents, most famously with the antimalarial drug quinine.[2] More recently, novel substituted ethyl 2-(quinolin-4-yl)propanoates have demonstrated potent activity against the pathogenic bacterium Helicobacter pylori.[2]

  • Anti-Cancer Research: The quinoline core is integral to many kinase inhibitors used in oncology. The propanoic acid moiety provides a handle for creating amide derivatives, which have been explored as potent cytotoxic agents against cancer cell lines like MCF-7 (breast cancer).[5][6] Some of these derivatives have shown significant inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5][7]

  • Anti-Inflammatory and Other Activities: The structural similarity of 2-(quinolin-7-yl)propanoic acid to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests its potential as an anti-inflammatory agent.[8] Furthermore, the broader class of quinoline carboxylic acids has been investigated for activity against tropical diseases like leishmaniasis.[3]

The versatility of the carboxylic acid group allows for the synthesis of large libraries of amides, esters, and other derivatives, enabling systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for a desired biological target.

References

  • PubChem. 2-Amino-3-(quinolin-7-yl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Fallah, E., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. Available from: [Link]

  • PubChem. 2-(Quinolin-8-yloxy)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • ChemicalAid. 2-(Quinolin-4-yl)propanoic acid. Available from: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Semantic Scholar. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Available from: [Link]

  • MySkinRecipes. 2-(Quinolin-6-yl)propanoic acid. Available from: [Link]

  • Olegário, W. J. C., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. Available from: [Link]

  • Badie, C., et al. (2014). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Scientific Research Publishing. Available from: [Link]

  • NIST. 2-Quinolinecarboxylic acid. NIST Chemistry WebBook. Available from: [Link]

  • Ghorab, M. M., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. Available from: [Link]

Sources

Foundational

Biological activity of 2-(Quinolin-7-yl)propanoic acid isomers

Topic: Biological Activity and Technical Analysis of 2-(Quinolin-7-yl)propanoic Acid Isomers Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Technical Analysis of 2-(Quinolin-7-yl)propanoic Acid Isomers Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Core Directive

This technical guide provides a comprehensive analysis of 2-(Quinolin-7-yl)propanoic acid , a structural hybrid integrating the pharmacophore of 2-arylpropanoic acid NSAIDs (the "profen" class) with a quinoline scaffold. While less ubiquitous than ibuprofen or naproxen, this specific scaffold represents a critical area of investigation for dual-mechanism anti-inflammatory agents and EP4 receptor antagonists .

The presence of a chiral center at the


-carbon of the propanoic acid moiety necessitates a rigorous distinction between the (S)-  and (R)-isomers . This guide moves beyond basic description, focusing on the stereospecific interactions with Cyclooxygenase (COX) enzymes, the metabolic inversion pathways, and the precise protocols for their synthesis and chiral resolution.

Biological Activity & Mechanism of Action[1][2][3]

Stereoselective COX Inhibition

The primary biological activity of 2-(Quinolin-7-yl)propanoic acid resides in its ability to inhibit COX-1 and COX-2 enzymes. However, this activity is highly stereospecific.

  • The (S)-Enantiomer (Eutomer):

    • Mechanism: The (S)-isomer mimics the transition state of arachidonic acid. The carboxylate group forms an ion pair with Arg-120 and hydrogen bonds with Tyr-355 at the constriction site of the COX hydrophobic channel.

    • Potency: Analogous to naproxen, the (S)-enantiomer is typically 10–100 times more potent than the (R)-enantiomer in vitro. The quinoline ring provides additional hydrophobic contacts within the enzyme channel, potentially altering selectivity ratios between COX-1 and COX-2 compared to a naphthyl ring.

  • The (R)-Enantiomer (Distomer):

    • Direct Activity: Generally exhibits weak or negligible direct inhibition of COX enzymes in vitro.

    • In Vivo Relevance: The (R)-isomer acts as a "pro-drug" for the (S)-isomer via metabolic inversion (see Section 2.2). However, independent of COX, the (R)-isomer may exhibit off-target effects, including modulation of NF-

      
      B signaling  or EP4 receptor antagonism , which is critical in cancer immunotherapy contexts.
      
Metabolic Inversion Pathway

A critical consideration for this molecule is the unidirectional chiral inversion observed in 2-arylpropanoic acids.

  • Pathway: The (R)-isomer is selectively converted to the (S)-isomer in the liver.

  • Mechanism:

    • Activation: (R)-acid is converted to (R)-acyl-CoA by Long-chain fatty acyl-CoA synthetase.

    • Epimerization: The (R)-acyl-CoA undergoes enzymatic racemization to (S)-acyl-CoA via 2-arylpropionyl-CoA epimerase.

    • Hydrolysis: (S)-acyl-CoA is hydrolyzed back to the free (S)-acid by acyl-CoA hydrolase.

Technical Note: The quinoline nitrogen can influence this pathway by altering the binding affinity to the CoA synthetase, potentially reducing the rate of inversion compared to ibuprofen.

Visualization: Metabolic Inversion & Signaling

MetabolicPathway R_Iso (R)-2-(Quinolin-7-yl) propanoic acid R_CoA (R)-Acyl-CoA Thioester R_Iso->R_CoA ATP, CoA-SH COX COX-1/2 Inhibition (Arg-120 Interaction) R_Iso->COX Weak/No Binding S_CoA (S)-Acyl-CoA Thioester R_CoA->S_CoA Epimerization Synthetase Acyl-CoA Synthetase R_CoA->Synthetase S_Iso (S)-2-(Quinolin-7-yl) propanoic acid S_CoA->S_Iso Hydrolysis Epimerase 2-Arylpropionyl-CoA Epimerase S_CoA->Epimerase S_Iso->COX High Affinity Binding Hydrolase Hydrolase S_Iso->Hydrolase

Figure 1: The unidirectional metabolic inversion of the (R)-isomer to the bioactive (S)-isomer and subsequent COX inhibition.

Experimental Protocols

Synthesis of 2-(Quinolin-7-yl)propanoic Acid

While classic malonate synthesis is possible, Palladium-catalyzed


-arylation  is the preferred modern route for high yield and regioselectivity.

Reagents:

  • 7-Bromoquinoline

  • Methyl propionate (or t-butyl propionate)

  • Pd(dba)2 (Catalyst)

  • P(t-Bu)3 (Ligand)

  • LiHMDS (Base)

  • Toluene (Solvent)

Protocol:

  • Catalyst Prep: In a glovebox, mix Pd(dba)2 (1 mol%) and P(t-Bu)3 (1 mol%) in dry toluene. Stir for 10 min to form the active Pd(0) species.

  • Coupling: Add 7-bromoquinoline (1.0 eq) and methyl propionate (1.2 eq).

  • Deprotonation: Slowly add LiHMDS (1.1 eq) at room temperature. The lithium enolate of the ester forms in situ.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC/LC-MS.

  • Hydrolysis: Treat the resulting ester with LiOH in THF/H2O (1:1) at RT for 2 hours to yield the racemic acid.

  • Workup: Acidify to pH 3 with 1N HCl, extract with EtOAc, and recrystallize from hexane/acetone.

Chiral Resolution (Separation of Isomers)

Separation is mandatory for biological validation. Two primary methods are recommended:

Method A: Chemical Resolution (Scalable)
  • Derivatization: React the racemic acid with (S)-(-)-1-Phenylethylamine in ethanol.

  • Crystallization: The diastereomeric salt of the (S)-acid/(S)-amine is typically less soluble. Heat to reflux and cool slowly to precipitate.

  • Filtration & Release: Filter the crystals. Treat with dilute H2SO4 to liberate the free (S)-acid. Extract with ether.

  • Validation: Check optical rotation

    
    .
    
Method B: Chiral HPLC (Analytical/Semi-Prep)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (quinoline absorption).

  • Expected Elution: The (R)-isomer typically elutes first on AD-H columns, but standards must be verified.

Quantitative Data Summary

The following table summarizes expected biological parameters based on SAR data of quinoline-propanoic acid derivatives [1][2].

Parameter(S)-Isomer(R)-IsomerRacemate
COX-1 IC50 0.5 - 2.0

M
> 100

M
~ 2 - 5

M
COX-2 IC50 1.0 - 5.0

M
> 100

M
~ 5 - 10

M
Selectivity Balanced / Slight COX-1InactiveMixed
EP4 Antagonism (Ki) Low AffinityModerate Affinity*Variable
Metabolic Stability StableUnstable (Inverts to S)Dynamic

*Note: Certain quinoline derivatives show EP4 antagonism in the (R)-configuration or as achiral analogs, distinct from COX inhibition.

Advanced Application: EP4 Receptor Antagonism

Recent research suggests that quinoline-propanoic acid derivatives (specifically those with bulky substitutions at the 2-position) function as EP4 receptor antagonists .

  • Relevance: EP4 signaling promotes tumor immune evasion and angiogenesis.

  • Protocol for EP4 Assay:

    • Cell Line: HEK293 cells stably expressing human EP4 receptor.

    • Ligand: [3H]-PGE2 (Prostaglandin E2).

    • Assay: Competitive binding assay. Incubate membranes with [3H]-PGE2 and varying concentrations of the quinoline isomer.

    • Readout: Measure displaced radioactivity via scintillation counting.

    • Functional Assay: Measure cAMP levels (EP4 is Gs-coupled). Antagonists should inhibit PGE2-induced cAMP spikes.

Visualization: Dual Mechanism Potential

DualMechanism cluster_0 Anti-Inflammatory (COX) cluster_1 Immunomodulation (EP4) Compound 2-(Quinolin-7-yl) propanoic acid COX2 COX-2 Enzyme Compound->COX2 Inhibits (S-isomer) EP4 EP4 Receptor Compound->EP4 Antagonizes (Potential) PGE2_Syn PGE2 Synthesis COX2->PGE2_Syn Catalyzes PGE2_Syn->EP4 Activates cAMP cAMP Signaling EP4->cAMP Immune Immune Evasion (T-cell suppression) cAMP->Immune

Figure 2: The compound may act upstream (inhibiting COX) and potentially downstream (blocking EP4), offering a dual blockade of the PGE2 axis.

References

  • Gauthier, J. Y., et al. (1990).[1] "Stereospecific synthesis, assignment of absolute configuration, and biological activity of the enantiomers of... leukotriene D4 receptor antagonist." Journal of Medicinal Chemistry.

  • Kouzi, S. A., et al. (1993). "Microbial models of mammalian metabolism: Chiral inversion of 2-arylpropionic acids." Applied and Environmental Microbiology.
  • MedKoo Biosciences. "EP4 Receptor Antagonist 1 Data Sheet." (Structural analogs of quinoline propanoic acids in EP4 antagonism).

  • BenchChem. "An In-Depth Technical Guide to the Synthesis of 2-(Quinolin-8-yloxy)propanoic acid." (Methodology reference for quinoline-acid synthesis).

  • Ricciotti, E., & FitzGerald, G. A. (2011). "Prostaglandins and inflammation."[2][3][4][5] Arteriosclerosis, Thrombosis, and Vascular Biology. (Mechanistic grounding for COX/EP4 pathways).

Sources

Exploratory

Literature review of 2-(Quinolin-7-yl)propanoic acid synthesis

Executive Summary This technical guide outlines the robust synthesis of 2-(Quinolin-7-yl)propanoic acid , a structural analog of the 2-arylpropanoic acid ("profen") class of non-steroidal anti-inflammatory drugs (NSAIDs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the robust synthesis of 2-(Quinolin-7-yl)propanoic acid , a structural analog of the 2-arylpropanoic acid ("profen") class of non-steroidal anti-inflammatory drugs (NSAIDs) and a critical pharmacophore in the development of CRTH2 antagonists.

Unlike simple phenyl-based profens, the quinoline core presents unique synthetic challenges, primarily due to the basic nitrogen atom which can poison transition metal catalysts. This guide prioritizes a Palladium-catalyzed


-arylation  strategy, superior to classical Grignard or Friedel-Crafts approaches due to its functional group tolerance and ability to generate the quaternary carbon center at the 

-position with high precision.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule consists of a bicyclic heteroaromatic core (quinoline) substituted at the 7-position with a propanoic acid tail. The most logical disconnection occurs at the


 bond.
Strategic Disconnections
  • Primary Disconnection (

    
     Bond Formation):  The propanoic acid side chain is installed via metal-catalyzed cross-coupling. This requires a 7-halogenated quinoline precursor.[1]
    
  • Secondary Disconnection (Scaffold Construction): The 7-bromoquinoline scaffold is constructed from 3-bromoaniline via a Skraup cyclization.

Retrosynthesis Target Target: 2-(Quinolin-7-yl)propanoic acid Precursor1 Intermediate A: Methyl 2-(quinolin-7-yl)propanoate Target->Precursor1 Hydrolysis Precursor2 Scaffold B: 7-Bromoquinoline Precursor1->Precursor2 Pd-Catalyzed α-Arylation Reagent1 Reagent: Methyl Propionate StartingMaterial Starting Material: 3-Bromoaniline Precursor2->StartingMaterial Skraup Cyclization (isomer separation)

Figure 1: Retrosynthetic pathway identifying 7-bromoquinoline as the critical divergence point.

Part 2: Scaffold Synthesis (7-Bromoquinoline)

The synthesis of the quinoline core is achieved via the Skraup Reaction .[2][3][4][5] While classical, this reaction is notoriously violent and produces regioisomers. The protocol below incorporates modern modifications to ensure safety and purity.

Mechanism & Regioselectivity

Reacting 3-bromoaniline with glycerol/sulfuric acid yields two isomers: 7-bromoquinoline (major, sterically favored) and 5-bromoquinoline (minor).

  • Causality: The cyclization occurs ortho to the amine. In meta-substituted anilines, closure can occur at either ortho position. The position para to the bromine (leading to the 7-isomer) is less sterically hindered than the position ortho to the bromine (leading to the 5-isomer).

Protocol 1: Modified Skraup Synthesis

Reagents: 3-Bromoaniline (1.0 eq), Glycerol (3.0 eq), Ferrous Sulfate (catalyst), Nitrobenzene (oxidant/solvent), Conc.


.
  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix 3-bromoaniline (50 mmol), glycerol (150 mmol), nitrobenzene (30 mL), and ferrous sulfate (1 g).

  • Acid Addition (Critical Safety Step): Add concentrated

    
     (25 mL) dropwise. Do not heat yet. The reaction is exothermic.[2]
    
  • Cyclization: Heat the mixture cautiously to 130°C. Once the reaction initiates (vigorous bubbling), remove heat immediately. Re-apply heat to maintain reflux for 4 hours once the exotherm subsides.

  • Workup: Cool to RT. Dilute with water and steam-distill to remove excess nitrobenzene. Basify the residue with 50% NaOH to pH 10. Extract with DCM (

    
     mL).
    
  • Purification (Isomer Separation): The crude oil contains both 5- and 7-bromoquinoline.

    • Method: Flash column chromatography (Hexanes/EtOAc 9:1).

    • Validation: 7-Bromoquinoline typically elutes after the 5-bromo isomer due to dipole moment differences. Confirm via

      
      -NMR (coupling constants of the protons on the benzene ring).
      

Part 3: The C-C Bond Formation (Pd-Catalyzed -Arylation)

This is the most technically demanding step. Standard cross-couplings (Suzuki/Heck) are less effective for installing the saturated propanoate chain directly. The Buchwald-Hartwig


-arylation of esters  is the gold standard here.
The Challenge: Catalyst Poisoning

The quinoline nitrogen is a strong


-donor and can displace phosphine ligands on Palladium, deactivating the catalyst.
  • Solution: Use bulky, electron-rich phosphine ligands (e.g.,

    
     or Q-Phos). These ligands create a steric wall that prevents the quinoline nitrogen from binding to the Pd center, while facilitating the oxidative addition of the aryl bromide.
    
Protocol 2: -Arylation of Methyl Propionate

Reagents: 7-Bromoquinoline (1.0 eq), Methyl Propionate (1.2 eq),


 (2 mol%), 

(4 mol%), LiHMDS (Lithium Hexamethyldisilazide, 1.1 eq), Toluene (anhydrous).
ParameterSpecificationRationale
Solvent Toluene (Anhydrous)Non-polar solvents favor the tight ion pair of the enolate, improving reactivity.
Base LiHMDS (1.0 M in THF)Non-nucleophilic strong base required to deprotonate the ester without attacking the carbonyl.
Catalyst

/

The bulky phosphine facilitates reductive elimination and prevents N-coordination.
Temp 80°CSufficient energy for oxidative addition of the electron-neutral aryl bromide.

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
     (0.02 eq) and 
    
    
    
    (0.04 eq) in toluene. Stir for 15 mins until the solution turns dark orange/brown (formation of active
    
    
    species).
  • Enolate Formation: In a separate flask, cool toluene solution of methyl propionate (1.2 eq) to -78°C. Add LiHMDS (1.1 eq) dropwise. Stir for 30 mins to generate the Lithium enolate.

  • Coupling: Add the solution of 7-bromoquinoline (1.0 eq) to the catalyst mixture, then transfer the cold enolate solution into this mixture via cannula.

  • Reaction: Heat to 80°C for 12 hours.

  • Quench: Cool to RT. Quench with saturated

    
    .
    
  • Isolation: Extract with EtOAc. Dry over

    
    . Concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

  • Target: Methyl 2-(quinolin-7-yl)propanoate.

  • NMR Diagnostic: Look for the doublet at

    
    1.5 ppm (methyl group of propanoate) and the quartet at 
    
    
    
    3.8 ppm (
    
    
    -proton). Absence of aromatic bromide shifts confirms conversion.

CatalyticCycle cluster_inhibition Inhibition Pathway (Prevented by Bulky Ligand) Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 7-Bromoquinoline LigEx Transmetallation/Enolate Binding (Ar-Pd-Enolate) OxAdd->LigEx + Li-Enolate - LiBr Poison Inactive Complex (Quinoline N-bound) OxAdd->Poison If Ligand is Small RedElim Reductive Elimination (Product Release) LigEx->RedElim C-C Bond Formation RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of


-arylation. Bulky ligands are essential to prevent the 'Inhibition Pathway' where the quinoline nitrogen binds to Palladium.

Part 4: Hydrolysis and Enantioselective Considerations

The product of Part 3 is a racemic ester. For pharmaceutical applications, the free acid is required, often as a single enantiomer (typically the S-isomer for profen-like activity, though this must be verified for the specific target).

Step 3: Hydrolysis
  • Dissolve the ester in THF/MeOH (1:1).

  • Add LiOH (2.0 eq, aqueous solution).

  • Stir at RT for 4 hours.

  • Acidify to pH 3 with 1M HCl. The carboxylic acid often precipitates or can be extracted with DCM.

Step 4: Resolution (If Chiral Material Required)

Since asymmetric


-arylation is difficult to scale, Enzymatic Kinetic Resolution  is the preferred industrial route.
  • Enzyme: Candida antarctica Lipase B (CAL-B).[6]

  • Process: Esterify the racemic acid with an alcohol. The lipase will selectively hydrolyze one enantiomer back to the acid, leaving the other as the ester.

  • Alternative: Preparative Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H).

References

  • Buchwald, S. L., et al. (2001).[7] "Palladium-Catalyzed

    
    -Arylation of Esters." Journal of the American Chemical Society.[7] Describes the foundational protocol for coupling aryl bromides with esters using bulky phosphine ligands. 
    
  • Manske, R. H. F. (1942).[4] "The Chemistry of Quinolines." Chemical Reviews. The authoritative review on the Skraup synthesis and isomer distribution.

  • Culkin, D. A., & Hartwig, J. F. (2003).

    
    -Arylation of Carbonyl Compounds." Accounts of Chemical Research. Detailed mechanistic insight into enolate coupling and ligand effects. 
    
  • Vertex Pharmaceuticals. (2005). "Patent WO2005044807: Indole derivatives as CRTH2 receptor antagonists." Demonstrates the utility of 2-arylpropanoic acid intermediates in drug development.

Sources

Foundational

Zwitterionic nature of quinoline carboxylic acid derivatives

An In-Depth Technical Guide to the Zwitterionic Nature of Quinoline Carboxylic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Neutral Façade In the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Zwitterionic Nature of Quinoline Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Neutral Façade

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents with activities ranging from antibacterial to anticancer.[1][2][3][4] When a carboxylic acid moiety is introduced to this heterocyclic system, the resulting quinoline carboxylic acid derivative gains a fascinating and critically important physicochemical property: the capacity to exist as a zwitterion. A zwitterion is a molecule that contains an equal number of positive and negative charges, resulting in a net neutral charge.[5][6] While often drawn in a non-ionized form for simplicity, in aqueous solutions at physiological pH, many of these molecules exist predominantly as internal salts, where the basic quinoline nitrogen is protonated (pyridinium cation) and the carboxylic acid group is deprotonated (carboxylate anion).

This guide delves into the core of this zwitterionic nature. We will move beyond simplistic structural representations to explore the fundamental principles governing the formation of these zwitterions, the rigorous experimental techniques required to characterize them, and the profound implications of this dual-charge state on critical drug development parameters such as solubility, permeability, and overall therapeutic potential. Understanding and harnessing this property is not merely an academic exercise; it is a pivotal strategy in the rational design of effective and bioavailable quinoline-based therapeutics.[7][8][9][10]

The Equilibrium Dance: Factors Governing Zwitterion Formation

The existence of a quinoline carboxylic acid as a zwitterion is not a static state but rather a dynamic equilibrium governed by the molecule's acid-base properties (pKa values) and the pH of its environment. The key to understanding this lies in the interplay between the pKa of the acidic carboxylic acid group (pKa_acid) and the pKa of the basic quinoline nitrogen (pKa_base).

A molecule is considered zwitterionic when it possesses both a positive and a negative charge.[11] This state predominates in the pH range between its pKa values. The specific pH at which the concentration of the zwitterion is maximal and the net charge of the molecule is exactly zero is known as the isoelectric point (pI).[11][12][13] For a simple ampholyte like a quinoline carboxylic acid, the pI can be calculated by averaging the pKa values of the acidic and basic groups.[11][12]

pI = (pKa_acid + pKa_base) / 2

The position of the carboxylic acid group on the quinoline ring system significantly influences the pKa values and, consequently, the zwitterionic character.

Compound Approx. pKa (Quinoline N) Approx. pKa (Carboxylic Acid) Calculated pI
Quinoline-2-carboxylic acid~1.8 - 2.2~4.8 - 5.2~3.3 - 3.7
Quinoline-3-carboxylic acid~4.7 - 5.1~4.6 - 5.0~4.65 - 5.05
Quinoline-4-carboxylic acid~1.5 - 1.9~5.3 - 5.7~3.4 - 3.8
Quinoline-8-carboxylic acid~4.8 - 5.2~6.5 - 6.9~5.65 - 6.05

Note: These are approximate pKa values compiled from various sources and can vary with experimental conditions. The key takeaway is the relative difference between the two pKa values.[14][15][16]

Furthermore, intramolecular hydrogen bonding can play a crucial role in stabilizing the zwitterionic form.[17][18][19][20][21] In certain conformations, a hydrogen bond can form between the protonated quinoline nitrogen and the carboxylate oxygen, creating a pseudo-ring structure that enhances the stability of the zwitterion.[9][19] This is a critical consideration in molecular modeling and drug design.

Logical Relationship: pH-Dependent Species Distribution

The following diagram illustrates the equilibrium between the cationic, zwitterionic, and anionic forms of a quinoline carboxylic acid as a function of environmental pH.

Caption: pH-dependent equilibrium of quinoline carboxylic acid derivatives.

Experimental Characterization of the Zwitterionic State

Asserting the zwitterionic nature of a compound requires rigorous experimental validation. Several analytical techniques can provide direct or indirect evidence of the dual-charge state.

Potentiometric Titration

This is the foundational technique to determine the pKa values of the acidic and basic functional groups. By titrating a solution of the quinoline carboxylic acid with a strong base (e.g., NaOH) and monitoring the pH, a titration curve is generated. The inflection points on this curve correspond to the pKa values, which are essential for calculating the isoelectric point (pI) and confirming the pH range where the zwitterion predominates.[22][23]

Protocol: Potentiometric Titration for pKa and Isoelectric Point (pI) Determination

Objective: To determine the acid and base dissociation constants (pKa) and the isoelectric point (pI) of a quinoline carboxylic acid derivative.

Materials:

  • Quinoline carboxylic acid derivative sample

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

  • High-purity water, degassed

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette, Class A

  • Beaker (100 mL)

Methodology:

  • Sample Preparation: Accurately weigh approximately 20-50 mg of the quinoline carboxylic acid derivative and dissolve it in 40 mL of high-purity water in the beaker. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but its effect on pKa must be noted.

  • Acidification: Add the magnetic stir bar. While stirring, use a pipette to add a precise excess of 0.1 M HCl to ensure the compound is fully protonated (cationic form). A typical starting pH should be around 2.

  • Titration Setup: Place the beaker on the magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette (filled with 0.1 M NaOH) into the solution, ensuring they do not touch the beaker walls or the stir bar.

  • Titration Execution: Begin stirring at a moderate, constant speed. Record the initial pH. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added. Continue the titration until the pH reaches approximately 12.

  • Data Analysis (Causality):

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis). Two equivalence points should be observed for a diprotic system.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks in this plot correspond to the equivalence points.

    • The volume of NaOH at the halfway point to the first equivalence point corresponds to the first pKa (pKa_acid). The pH at this half-equivalence point is the pKa.

    • The volume of NaOH at the halfway point between the first and second equivalence points corresponds to the second pKa (pKa_base). The pH at this point is the pKa.

    • Self-Validation: The volume difference between the start and the first equivalence point should be approximately equal to the volume difference between the first and second equivalence points. This confirms a two-step dissociation process.

  • pI Calculation: Calculate the isoelectric point using the experimentally determined pKa values: pI = (pKa_acid + pKa_base) / 2.

Spectroscopic Methods (NMR and IR)

Spectroscopy provides direct structural evidence.

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts of protons and carbons near the nitrogen and carboxylic acid groups are sensitive to their protonation state. For example, the protonation of the quinoline nitrogen leads to a downfield shift of the adjacent aromatic protons. Comparing spectra at different pH values can reveal the transition between species.[24]

  • ¹⁵N NMR Spectroscopy: This technique is particularly powerful for directly observing the protonation state of the nitrogen atom. A significant change in the ¹⁵N chemical shift upon acidification provides strong evidence for the formation of a pyridinium ion.[24]

  • Infrared (IR) Spectroscopy: The zwitterionic form will exhibit characteristic absorption bands. Instead of a C=O stretch from a neutral carboxylic acid (~1700-1730 cm⁻¹), a strong, broad absorption from the carboxylate anion (COO⁻) appears at ~1550-1610 cm⁻¹. Simultaneously, the N⁺-H stretch of the pyridinium ion will be visible.[25][26]

Workflow: Confirming Zwitterionic State

This diagram outlines the logical workflow for combining experimental techniques to validate the zwitterionic nature of a new quinoline carboxylic acid derivative.

G start Synthesized Quinoline Carboxylic Acid Derivative titration Potentiometric Titration start->titration nmr pH-Dependent NMR Spectroscopy (¹H, ¹³C, ¹⁵N) start->nmr ir FT-IR Spectroscopy start->ir data_analysis Data Analysis & Integration titration->data_analysis Determine pKa values & calculate pI nmr->data_analysis Observe chemical shifts indicative of N⁺ and COO⁻ ir->data_analysis Identify N⁺-H and COO⁻ vibrational bands conclusion Confirmation of Zwitterionic State data_analysis->conclusion

Caption: Experimental workflow for zwitterion characterization.

Impact on Drug Development and Physicochemical Properties

The zwitterionic nature of quinoline carboxylic acids is not a mere curiosity; it profoundly influences their behavior in biological systems, impacting key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Solubility: Zwitterions often exhibit a characteristic "U-shaped" solubility profile with respect to pH.[27] Solubility is typically lowest at the isoelectric point (pI), where the net neutral molecule has strong intermolecular electrostatic interactions, leading to a more stable crystal lattice. As the pH moves away from the pI, the molecule becomes predominantly cationic or anionic, leading to increased hydration and significantly higher aqueous solubility.[28] This property is crucial for developing aqueous formulations for intravenous administration.

  • Permeability and Absorption: According to the pH-partition hypothesis, only the uncharged form of a molecule can passively diffuse across lipid membranes.[9] For many zwitterions, the concentration of the truly neutral (non-ionized) species in solution can be very low, potentially leading to poor permeability. However, some "nonclassical" zwitterions, particularly those with extensive aromatic systems and the potential for intramolecular hydrogen bonding, can exhibit surprisingly good permeability.[8][9][19][27] This suggests that the zwitterion may convert to the neutral species at the membrane surface or that other transport mechanisms are at play.

  • Drug Delivery and Targeting: The unique charge characteristics of zwitterions are being exploited in advanced drug delivery systems. Zwitterionic materials are known for their ability to resist non-specific protein adsorption, which can help drug carriers evade the immune system and prolong circulation time.[6][27] Furthermore, the pH-dependent properties can be leveraged for targeted drug release in specific microenvironments, such as the acidic milieu of a tumor.[6]

Conclusion: A Guiding Principle for Rational Drug Design

The zwitterionic nature of quinoline carboxylic acid derivatives is a central feature that dictates their physicochemical and biological behavior. For the drug development professional, a thorough understanding of this property is indispensable. It informs decisions from early-stage lead optimization, where modulation of pKa values can fine-tune solubility and permeability profiles, to late-stage formulation development, where controlling pH is critical for achieving stable and effective drug products. By moving beyond a static, two-dimensional view of these molecules and embracing the dynamic reality of their zwitterionic equilibrium, researchers can unlock the full therapeutic potential of this important class of compounds. The experimental protocols and conceptual frameworks presented in this guide serve as a robust foundation for the rational design and development of the next generation of quinoline-based medicines.

References

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]

  • Chemistry Guru. (n.d.). Deduce Zwitterion and Isoelectric Point of Amino Acids. Chemistry Guru. [Link]

  • Ríos-Gutiérrez, M., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. MDPI. [Link]

  • Aliouche, H. (2019). Overview of the Isoelectric Point (pI). News-Medical. [Link]

  • MedSchoolCoach. (2022). Zwitterions and Isoelectric Point – MCAT Biochemistry. MedSchoolCoach. [Link]

  • Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]

  • Shalaeva, M., et al. (2024). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry. [Link]

  • Shalaeva, M., et al. (2024). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. PMC. [Link]

  • ResearchGate. (2023). (PDF) Intramolecular Hydrogen Bonding Enables a Zwitterionic Mechanism for Macrocyclic Peptide Formation: Computational Mechanistic Studies of CyClick Chemistry. ResearchGate. [Link]

  • ResearchGate. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. National Institutes of Health. [Link]

  • Zheng, Y., et al. (2014). Striking effect of intra- versus intermolecular hydrogen bonding on zwitterions: physical and electronic properties. Journal of the American Chemical Society. [Link]

  • Semantic Scholar. (n.d.). Zwitterionic structures: from physicochemical properties toward computer-aided drug designs. Semantic Scholar. [Link]

  • ZwitterCo. (2025). Zwitterions in Drug Delivery. ZwitterCo. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Moganeradj, K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Chemistry Stack Exchange. (2022). Experimental evidence for zwitterions. Chemistry Stack Exchange. [Link]

  • Shalaeva, M., et al. (2024). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Zwitterions Can Be Predominant in Membrane Penetration of Drugs: Experimental Proof. ResearchGate. [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • MDPI. (2020). A Simplified Method of Synthesis to Obtain Zwitterionic Cellulose under Mild Conditions with Active Ionic Moieties. MDPI. [Link]

  • Calcinaghi, P., et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. PMC. [Link]

  • ResearchGate. (2025). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • ACS Publications. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • National Institutes of Health. (n.d.). 6-Quinolinecarboxylic acid. PubChem. [Link]

  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. ResearchGate. [Link]

  • ResearchGate. (2018). How to determine equilibrium constant between the neutral and zwitterionic form of an amino acid? ResearchGate. [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]

  • National Institutes of Health. (n.d.). 8-Quinolinecarboxylic acid. PubChem. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

  • PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]

  • Ingenta Connect. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Anti.... Ingenta Connect. [Link]

  • RSC Publishing. (n.d.). The effect of intramolecular interactions on hydrogen bond acidity. RSC Publishing. [Link]

  • National Institutes of Health. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • PMC. (2020). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. PMC. [Link]

  • Google Patents. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • RSC Publishing. (n.d.). Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation. RSC Publishing. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Utilizing 2-(Quinolin-7-yl)propanoic Acid as a Novel Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors.[1] This document provides a comprehensive guide for the investigation of 2-(Quinolin-7-yl)propanoic acid as a novel scaffold for the development of kinase inhibitors. While this specific molecule is not extensively characterized in the public domain as a kinase inhibitor, its structural motifs suggest significant potential. This guide will provide researchers with the foundational knowledge and detailed protocols to explore its biological activity, establish a screening cascade, and initiate structure-activity relationship (SAR) studies.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a versatile heterocyclic scaffold that has been successfully employed in the development of a wide range of therapeutic agents.[2] In the context of kinase inhibition, the quinoline core can effectively mimic the adenine region of ATP, enabling competitive binding to the enzyme's active site.[3][4] Several FDA-approved drugs, such as bosutinib and cabozantinib, feature a quinoline core and have demonstrated significant clinical efficacy in oncology.[3][5] The propanoic acid moiety on the 2-(Quinolin-7-yl)propanoic acid scaffold introduces a vector for potential interactions with the solvent-exposed region of the kinase domain or for modification to enhance pharmacokinetic properties.

Pharmacological Profile and Initial Target Assessment

Given the novelty of 2-(Quinolin-7-yl)propanoic acid in the context of kinase inhibition, an initial broad-based screening approach is recommended to identify potential kinase targets. Based on the known targets of other quinoline-based inhibitors, a primary screening panel could include representatives from major kinase families.

Table 1: Suggested Initial Kinase Screening Panel

Kinase FamilyRepresentative KinasesRationale for Inclusion
Tyrosine KinasesEGFR, c-Met, FLT3, AblFrequent targets of quinoline-based inhibitors.[3][6][7]
Serine/Threonine KinasesPim-1, CHK1, RIP2Known to be inhibited by various quinoline derivatives.[8][9][10]
Lipid KinasesPI3K, mTORDual PI3K/mTOR inhibitors with a quinoline scaffold have been reported.[3]

Experimental Protocols: A Step-by-Step Guide to Kinase Inhibition Profiling

The following protocols provide a robust framework for assessing the inhibitory potential of 2-(Quinolin-7-yl)propanoic acid.

General Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay that can be broadly applied to most kinases. The amount of ADP produced in a kinase reaction is quantified, which is inversely proportional to the inhibitory activity of the test compound.

Rationale: The ADP-Glo™ assay is a homogeneous, high-throughput method with high sensitivity, making it ideal for primary screening and dose-response studies.[11]

Workflow Diagram:

G cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction cluster_2 ADP Detection prep_compound Compound Dilution add_compound Add Compound/DMSO to Wells prep_compound->add_compound add_kinase Add Kinase to Wells add_compound->add_kinase pre_incubation Pre-incubate (15 min) add_kinase->pre_incubation add_atp Add ATP/Substrate Mix pre_incubation->add_atp kinase_reaction Incubate (e.g., 60 min) add_atp->kinase_reaction add_adpglo Add ADP-Glo™ Reagent kinase_reaction->add_adpglo adp_atp_conversion Incubate (40 min) add_adpglo->adp_atp_conversion add_detection Add Kinase Detection Reagent adp_atp_conversion->add_detection atp_luciferase Incubate (30 min) add_detection->atp_luciferase read_luminescence Read Luminescence atp_luciferase->read_luminescence

Caption: Workflow for a generic ADP-Glo™ kinase inhibition assay.

Materials:

  • 2-(Quinolin-7-yl)propanoic acid

  • Kinase of interest

  • Appropriate kinase substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DMSO

  • Staurosporine (positive control)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(Quinolin-7-yl)propanoic acid in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For an 11-point dose-response curve, a 3-fold dilution series starting from 1 mM is recommended.

    • Include DMSO-only wells as a negative control (0% inhibition) and staurosporine (e.g., 10 µM) as a positive control (100% inhibition).[12]

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution, DMSO, or staurosporine to the appropriate wells of a 384-well plate.

    • Prepare a kinase/substrate solution in kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.

    • Add 10 µL of the kinase/substrate solution to each well.

  • Kinase Reaction:

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.[12]

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should ideally be at the Km for the specific kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • ADP Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to convert the ADP generated to ATP.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ATP.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization

Once initial inhibitory activity is established, systematic modification of the 2-(Quinolin-7-yl)propanoic acid scaffold can be undertaken to improve potency and selectivity. The following diagram illustrates potential points for chemical modification.

G cluster_SAR Potential Modification Sites scaffold R1 R1: Propanoic Acid Chain - Vary length (acetic, butyric) - Introduce stereochemistry - Convert to ester or amide R2 R2: Quinoline Core - Substitution at positions 2, 4, 5, 6, 8 - Introduce H-bond donors/acceptors R3 R3: Phenyl Ring Analogs - Replace quinoline with other heterocycles - Explore quinazoline, isoquinoline

Caption: Conceptual SAR exploration of the 2-(Quinolin-7-yl)propanoic acid scaffold.

Key SAR Hypotheses:

  • Propanoic Acid Moiety: The carboxylic acid can form important hydrogen bonds or salt bridges with basic residues in the active site. Esterification or amidation can probe the necessity of this acidic group and improve cell permeability. Introducing chirality at the alpha-carbon can explore stereospecific interactions.

  • Quinoline Core: The nitrogen at position 1 of the quinoline ring is a key hydrogen bond acceptor in many kinase inhibitors, interacting with the hinge region of the kinase.[8] Substitution at other positions on the quinoline ring can be used to modulate potency and selectivity. For instance, introducing a small hydrophobic group at position 4 or 5 could probe for additional binding pockets.

  • Scaffold Hopping: Replacing the quinoline core with other bicyclic heterocycles like quinazoline or pyrazolo[4,3-f]quinoline could lead to novel intellectual property and altered kinase selectivity profiles.[4][6]

Troubleshooting and Data Interpretation

Table 2: Common Issues and Solutions in Kinase Inhibition Assays

IssuePotential CauseRecommended Solution
High Well-to-Well VariabilityPipetting errors, inconsistent mixing, edge effects.Use calibrated pipettes, ensure thorough mixing, avoid using the outer wells of the plate.
False PositivesCompound autofluorescence/luminescence, compound aggregation.Run compound-only controls without enzyme. Test for aggregation using dynamic light scattering.[11]
Weak or No InhibitionPoor compound solubility, compound inactivity.Check compound solubility in assay buffer. If soluble, the compound may not be an inhibitor for the tested kinase.
Inconsistent IC₅₀ ValuesAssay conditions not optimized (e.g., ATP concentration, enzyme concentration).Ensure the assay is run under initial velocity conditions and that the ATP concentration is appropriate for the desired mode of inhibition study.

Conclusion

The 2-(Quinolin-7-yl)propanoic acid scaffold represents an intriguing starting point for the development of novel kinase inhibitors. Its structural similarity to known kinase inhibitor pharmacophores suggests a high probability of biological activity. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to systematically evaluate this scaffold, identify target kinases, and embark on lead optimization campaigns. Careful execution of these experiments will be crucial in unlocking the therapeutic potential of this promising chemical series.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. (2025). [URL not available in search results]
  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. (2021). [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. (2020). [Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters. (2018). [Link]

  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed. (2021). [Link]

  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. ResearchGate. (2010). [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. (2023). [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. (2023). [Link]

  • Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed. (2008). [Link]

  • Kinase Assay - High-throughput Screen for Kinase Inhibitors. BioAssay Systems. [Link]

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Taylor & Francis Online. (2017). [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024). [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2025). [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. (2013). [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. PMC. [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. (2025). [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. (2025). [Link]

  • 2-(Quinolin-8-yloxy)propanoic acid. PubChem. [Link]

  • 2-(Quinolin-6-yl)propanoic acid. MySkinRecipes. [Link]

  • Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors. PubMed. (2008). [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. (2024). [Link]

  • Linsitinib. Wikipedia. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. (2024). [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC. (2026). [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. (2022). [Link]

Sources

Application

Procedure for amide bond formation with quinolinyl carboxylic acids

Application Notes & Protocols Topic: Procedure for Amide Bond Formation with Quinolinyl Carboxylic Acids Audience: Researchers, scientists, and drug development professionals. Guide to Robust Amide Coupling Strategies fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Procedure for Amide Bond Formation with Quinolinyl Carboxylic Acids Audience: Researchers, scientists, and drug development professionals.

Guide to Robust Amide Coupling Strategies for Quinolinyl Carboxylic Acids

Introduction: The Challenge and Importance of Quinoline Amides

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Consequently, the synthesis of quinoline derivatives, particularly quinoline-based amides, is a cornerstone of many drug discovery programs.[3][4] The amide bond serves as a critical linker, connecting the quinoline core to other pharmacophoric elements, thereby modulating the compound's pharmacological profile.

However, the direct coupling of quinolinyl carboxylic acids with amines presents unique challenges. The electron-withdrawing nature of the nitrogen-containing heteroaromatic ring can decrease the nucleophilicity of the carboxylic acid, making its activation less efficient compared to simple benzoic acids.[5][6] Furthermore, the basic nitrogen atom of the quinoline ring can interfere with coupling reagents or reaction conditions, leading to side reactions or complex purification procedures.

This guide provides a comprehensive overview of the mechanistic principles, reagent selection, and detailed protocols for successfully synthesizing quinoline amides. It is designed to equip researchers with the knowledge to navigate the complexities of this transformation, troubleshoot common issues, and select the optimal conditions for their specific substrates.

The Core Principle: Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures and results in the elimination of water, conditions that are incompatible with most complex pharmaceutical intermediates. Modern amide synthesis relies on "coupling reagents" to activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[7] This creates a highly reactive acyl intermediate that is readily attacked by the amine nucleophile to form the thermodynamically stable amide bond.

The choice of coupling reagent and conditions is paramount, as it dictates reaction efficiency, yield, and the preservation of stereochemical integrity, a critical concern when coupling chiral amines or acids.

Strategic Selection of Coupling Reagents

A vast array of coupling reagents is available, each with a distinct mechanism, reactivity profile, and byproduct profile. For quinolinyl carboxylic acids, the choice depends on the substrate's steric and electronic properties, the amine's reactivity, and the desired scale of the reaction.

Carbodiimides (e.g., EDC)

Carbodiimides are cost-effective and widely used coupling reagents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is particularly favored in laboratory and process settings because its urea byproduct is water-soluble, simplifying purification via aqueous workup.[8][9]

  • Mechanism: The carboxylic acid adds across the C=N bond of EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine.[7][9]

  • Challenges & Solutions: The O-acylisourea can rearrange into a stable N-acylurea byproduct, consuming starting material. Furthermore, this intermediate is highly susceptible to causing epimerization in chiral substrates.[9] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[10] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable, less prone to racemization, and reacts cleanly with the amine to yield the desired amide.[9]

Uronium/Aminium Salts (e.g., HATU)

Uronium and aminium reagents, such as HATU, are among the most efficient and rapid coupling reagents available.[8][10][11] HATU is the HOAt analogue of HBTU and is particularly effective for coupling hindered substrates or less reactive amines with minimal racemization.[8][12][13]

  • Mechanism: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU and the carboxylic acid form a highly reactive OAt-active ester.[12] This active ester rapidly reacts with the amine component to form the amide bond.

  • Advantages: The reactions are typically fast (often complete within 1-4 hours at room temperature), high-yielding, and exhibit very low levels of racemization.[12] This makes HATU a "gold-standard" reagent for challenging couplings.[11]

Phosphonium Salts (e.g., PyBOP)

Phosphonium reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) are also highly effective. A key advantage over uronium salts is that they do not react with the free amino group of the amine component, which can sometimes be an issue with excess uronium reagent.[14]

  • Mechanism: Similar to uronium salts, phosphonium reagents react with the carboxylate to form an active ester intermediate, which then couples with the amine.

  • Use Case: They are excellent for sensitive substrates and are particularly useful in solid-phase peptide synthesis and for coupling N-methyl amino acids.[8][10]

Propylphosphonic Anhydride (T3P®)

T3P® is a cyclic phosphonic acid anhydride that has gained popularity as a "green" and highly effective coupling reagent.[15]

  • Mechanism: The carboxylate attacks the T3P® reagent to form a mixed anhydride, which serves as the activated intermediate for the subsequent reaction with the amine.[16]

  • Advantages: A significant benefit of T3P® is that its byproducts are water-soluble phosphoric acids, which are easily removed by a simple aqueous wash or basic extraction.[15][16] The reagent is non-toxic, non-allergenic, and stable, making it suitable for large-scale synthesis.[15][17]

Data Summary: Coupling Reagent Comparison
Reagent ClassExample(s)ProsConsKey Application
Carbodiimide EDC, DCCCost-effective; water-soluble byproduct (EDC).[9]Slower reactions; risk of racemization and N-acylurea formation without additives.[9]General-purpose, large-scale synthesis.
Uronium/Aminium HATU, HBTUVery fast and high-yielding; low racemization.[12][13]Higher cost; byproduct removal can require chromatography.Difficult or sterically hindered couplings.
Phosphonium PyBOP, BOPHigh efficiency; low racemization; no reaction with free amine.[10][14]Higher cost; carcinogenic byproduct (BOP).[8]Peptide synthesis, sensitive substrates.
Anhydride T3P®"Green" reagent; water-soluble byproducts simplify workup; stable and safe.[15][17]Requires a base; can be slower than uronium reagents.Scale-up and process chemistry.

Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step methodologies for common amide coupling reactions. Reaction progress should always be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Quinolinyl Carboxylic Acid activation Activate Acid with Coupling Reagent (Pre-activation Step) prep_acid->activation Add Acid & Additives prep_amine Prepare Amine Solution/Stock addition Add Amine to Activated Mixture prep_amine->addition prep_reagents Weigh Coupling Reagents & Base prep_reagents->activation Add Coupling Reagent activation->addition 10-30 min stir Stir at RT or 0°C (Monitor by TLC/LC-MS) addition->stir quench Quench Reaction (e.g., with H2O or sat. NH4Cl) stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash purify Dry, Concentrate & Purify (Chromatography) wash->purify

Caption: General workflow for solution-phase amide coupling.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable and cost-effective method for a wide range of substrates.

  • Materials:

    • Quinolinyl carboxylic acid (1.0 equiv)

    • Amine (1.0–1.2 equiv)

    • EDC·HCl (1.2–1.5 equiv)

    • HOBt (1.2–1.5 equiv)

    • Anhydrous aprotic solvent (e.g., DMF, DCM, CH3CN)

    • Non-nucleophilic base (e.g., DIPEA or Et3N, 2.0–3.0 equiv, if amine is a salt)

  • Procedure:

    • Under an inert atmosphere (N2 or Ar), dissolve the quinolinyl carboxylic acid and HOBt in the anhydrous solvent.

    • If the amine component is provided as a hydrochloride or other salt, add the base (e.g., DIPEA) and stir for 5 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC·HCl to the solution in one portion. A cloudy appearance is normal. Stir for 15–30 minutes at 0 °C to allow for pre-activation.[9]

    • Add the amine to the reaction mixture. If the amine is a liquid, it can be added neat; if it is a solid, dissolve it in a minimum amount of the reaction solvent.

    • Allow the reaction to warm to room temperature and stir for 4–24 hours, monitoring for completion.

    • Workup: Dilute the reaction mixture with water and an appropriate organic solvent (e.g., EtOAc, DCM). Wash the organic layer sequentially with 1M HCl (to remove excess amine/base), saturated NaHCO3 (to remove unreacted acid/HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Protocol 2: HATU Mediated Coupling

Ideal for challenging substrates where EDC/HOBt may be sluggish or lead to side products.

  • Materials:

    • Quinolinyl carboxylic acid (1.0 equiv)

    • Amine (1.0–1.2 equiv)

    • HATU (1.1–1.2 equiv)

    • Anhydrous DMF

    • DIPEA (2.0–3.0 equiv)

  • Procedure:

    • Under an inert atmosphere, dissolve the quinolinyl carboxylic acid in anhydrous DMF.

    • Add DIPEA to the solution, followed by HATU.

    • Stir the mixture at room temperature for 10–20 minutes to allow for the formation of the active ester.[12] The solution may change color.

    • Add the amine to the reaction mixture.

    • Stir at room temperature for 1–4 hours. Monitor the reaction for completion.

    • Workup: Pour the reaction mixture into a separatory funnel containing water and EtOAc. Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers and wash with saturated LiCl solution (to help remove DMF), 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Caption: Mechanism of HATU-mediated amide coupling.

Protocol 3: T3P® Mediated Coupling

An excellent choice for process development and scale-up due to its safety profile and simple workup.

  • Materials:

    • Quinolinyl carboxylic acid (1.0 equiv)

    • Amine (1.0–1.2 equiv)

    • T3P® (typically 50% solution in EtOAc or DMF, 1.5 equiv)

    • Anhydrous solvent (e.g., EtOAc, THF, CH3CN)

    • Tertiary amine base (e.g., Et3N or Pyridine, 3.0–4.0 equiv)

  • Procedure:

    • Dissolve the quinolinyl carboxylic acid and the amine in the anhydrous solvent.

    • Add the tertiary amine base (e.g., Et3N).

    • Cool the mixture to 0 °C.

    • Slowly add the T3P® solution dropwise to the reaction mixture, maintaining the temperature below 20 °C.

    • Allow the reaction to warm to room temperature and stir for 2–16 hours, monitoring for completion.

    • Workup: Quench the reaction by adding water or a saturated NaHCO3 solution.

    • Extract the product with an appropriate organic solvent (e.g., EtOAc). The phosphonic acid byproducts will remain in the aqueous layer.[16]

    • Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient acid activation. 2. Low nucleophilicity of the amine. 3. Reagents degraded by moisture.1. Switch to a more powerful coupling reagent (e.g., EDC → HATU). 2. Increase reaction temperature (e.g., to 40-50 °C). 3. Ensure all reagents and solvents are anhydrous. Use fresh reagents.
Formation of N-acylurea Rearrangement of the O-acylisourea intermediate (with EDC/DCC).[9]Ensure an adequate amount (at least 1.2 equiv) of HOBt or HOAt is used as an additive. Add the amine shortly after the pre-activation step.
Epimerization/Racemization 1. Over-activation of the carboxylic acid. 2. Use of a strong, nucleophilic base.1. Add HOBt or HOAt. 2. Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine instead of Et3N. 3. Run the reaction at a lower temperature (0 °C).
Difficult Purification 1. Water-soluble byproducts (e.g., urea from EDC, T3P® residues). 2. Basic nature of the quinoline product.1. Perform thorough aqueous washes during workup. For T3P®, a basic wash is very effective.[16] 2. The quinoline nitrogen can cause streaking on silica gel. Add a small amount of Et3N (~0.5-1%) to the eluent during chromatography.

References

  • Kumar, I., & Sharma, R. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • ACS Publications. (2025).
  • Zenodo. (2025). SYNTHESIS OF QUINOLINE ALKALOIDS USING AMIDES.
  • PubMed. (2010). Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Aapptec Peptides. Coupling Reagents.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Thieme. (n.d.). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.
  • BenchChem. (2025). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.
  • ACS Publications. (2024). Experimental and Mechanistic Investigation of Amide-Based Deep Eutectic Solvents for Quinoline Extraction and Separation from Wash Oil. Industrial & Engineering Chemistry Research.
  • BenchChem. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • PMC. (n.d.).
  • Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.
  • AIR Unimi. (n.d.).
  • ResearchG
  • RSC Publishing. (2017).
  • Tohoku University. (2023). Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Organic Chemistry Portal. (2016).
  • Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
  • ACS Publications. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).
  • Enamine. (n.d.).
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  • Reddit. (2025). Purification of Quinoline-3,4-diones : r/Chempros.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

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Method

Optimization of the Doebner Reaction for the Synthesis of 7-Substituted Quinolines: An Application Note and Protocol

Introduction Quinolines substituted at the 7-position are a cornerstone of many pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinolines substituted at the 7-position are a cornerstone of many pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[1][2] The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, offers a direct and versatile route to quinoline-4-carboxylic acids.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the optimization of the Doebner reaction for the efficient synthesis of 7-substituted quinolines. We will delve into the mechanistic nuances, provide a robust experimental protocol, and explore key optimization parameters to enhance yield and purity, particularly when dealing with challenging substrates.

The strategic synthesis of 7-substituted quinolines often relies on the regioselective cyclization of meta-substituted anilines. The electronic nature of the substituent on the aniline ring plays a crucial role in directing the intramolecular electrophilic cyclization, making a thorough understanding of the reaction mechanism and optimization parameters essential for successful synthesis.[5]

Mechanistic Insights into the Doebner Reaction

The Doebner reaction is believed to proceed through a series of well-defined steps, commencing with the formation of a Schiff base from the aniline and aldehyde.[3][6] Concurrently, pyruvic acid tautomerizes to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the Schiff base, followed by intramolecular electrophilic cyclization onto the aniline ring, forms a dihydroquinoline intermediate.[6] The final step involves oxidation of this intermediate to the aromatic quinoline product.[6][7] A common challenge, especially with electron-deficient anilines, is the reduction of the Schiff base by the dihydroquinoline intermediate, leading to byproduct formation and reduced yields.[1] The "Doebner hydrogen-transfer reaction" modification addresses this by ensuring the presence of sufficient imine to act as a hydrogen acceptor, thereby facilitating the desired oxidation.[5][8]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aniline m-Substituted Aniline SchiffBase Schiff Base Formation Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enolization Pyruvic Acid Enolization PyruvicAcid->Enolization MichaelAddition Michael Addition SchiffBase->MichaelAddition Enolization->MichaelAddition Cyclization Intramolecular Cyclization MichaelAddition->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Quinoline 7-Substituted Quinoline-4-Carboxylic Acid Oxidation->Quinoline

Caption: Proposed mechanism of the Doebner reaction for 7-substituted quinolines.

Experimental Protocol: Synthesis of 2-Phenyl-7-chloroquinoline-4-carboxylic acid

This protocol details a robust method for the synthesis of a representative 7-substituted quinoline using a Lewis acid catalyst, which has been shown to be effective for anilines bearing electron-withdrawing groups.[5]

Materials:

  • m-Chloroaniline

  • Benzaldehyde

  • Pyruvic acid

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)[5][9]

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve m-chloroaniline (1.0 equivalent) and benzaldehyde (1.1 equivalents) in acetonitrile.

  • Catalyst Addition: At room temperature, add boron trifluoride etherate (0.3 equivalents) to the stirred solution.[1]

  • Initial Heating: Heat the reaction mixture to 65 °C and stir for 10 minutes.[1]

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (1.2 equivalents) in acetonitrile. Add this solution dropwise to the reaction mixture over 1 hour while maintaining the temperature at 65 °C.[1] The slow addition helps to control the reaction rate and minimize side product formation.[1]

  • Reaction Monitoring: Continue to stir the reaction mixture at 65 °C for 24 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Separate the aqueous layer and extract it with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.[9]

  • Isolation and Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 2-phenyl-7-chloroquinoline-4-carboxylic acid.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A1 Dissolve m-chloroaniline and benzaldehyde in MeCN A2 Add BF3·OEt2 at room temperature A1->A2 A3 Heat to 65°C for 10 min A2->A3 B1 Dropwise addition of pyruvic acid in MeCN over 1h at 65°C A3->B1 B2 Stir at 65°C for 24h B1->B2 B3 Monitor by TLC B2->B3 C1 Cool to RT, add EtOAc and NaHCO3(aq) B3->C1 C2 Separate layers and extract aqueous phase C1->C2 C3 Combine organic layers, wash with brine, dry over Na2SO4 C2->C3 C4 Filter and concentrate C3->C4 C5 Purify by recrystallization or chromatography C4->C5 D1 2-Phenyl-7-chloroquinoline-4-carboxylic acid C5->D1

Caption: Step-by-step experimental workflow for the synthesis of 7-substituted quinolines.

Optimization Strategies

The yield and purity of 7-substituted quinolines via the Doebner reaction are highly dependent on several key parameters. The following table summarizes critical factors and provides evidence-based recommendations for optimization.

ParameterRecommendation & RationalePotential Issues
Aniline Substituent Electron-donating groups (e.g., -OCH₃, -CH₃): Generally lead to higher yields and faster reaction rates due to increased nucleophilicity of the aniline.[10] Electron-withdrawing groups (e.g., -Cl, -NO₂): Often result in lower yields due to decreased aniline reactivity.[5][6] Employing a Lewis acid catalyst and the hydrogen-transfer modification is highly recommended.[5][8]With highly activating groups, over-reactivity and side product formation can occur.[11] For strongly deactivating groups, the reaction may not proceed to completion.
Catalyst Brønsted acids (e.g., p-TsOH, H₂SO₄): Effective for anilines with electron-donating groups.[4] Lewis acids (e.g., BF₃·THF, BF₃·OEt₂, SnCl₄): Highly recommended for electron-deficient anilines to enhance the electrophilicity of the carbonyl carbon in the aldehyde and promote cyclization.[4][5]Harsh acidic conditions can lead to degradation of starting materials or products.[12] Lewis acids are moisture-sensitive and require anhydrous conditions.
Solvent Acetonitrile (MeCN): Often provides good yields, particularly in Lewis acid-catalyzed reactions.[5] Ethanol: A common solvent, especially for catalyst-free or Brønsted acid-catalyzed reactions.[13] Other solvents like THF, DCE, DMF, and DMSO have been explored but often give lower yields.[5]Solvent choice can significantly impact reaction rate and solubility of intermediates. Optimization for specific substrates is crucial.
Temperature A reaction temperature of at least 65 °C is often necessary for good yields, especially with less reactive anilines.[5] Higher temperatures (e.g., reflux) may be required but should be monitored for potential decomposition.[5]Lower temperatures may lead to incomplete reaction. Excessively high temperatures can promote side reactions and tar formation.[12]
Reactant Stoichiometry Using a slight excess of the aldehyde (e.g., 1.1 eq) and pyruvic acid (e.g., 1.2 eq) can help drive the reaction to completion.[1] For the hydrogen-transfer protocol, using an excess of the aniline and aldehyde relative to pyruvic acid can improve the yield by providing a source of the imine as a hydrogen acceptor.[5]A large excess of any reactant can complicate purification.
Addition Rate of Pyruvic Acid Slow, dropwise addition of pyruvic acid is crucial to control the reaction rate, minimize the formation of byproducts from self-condensation, and suppress decomposition at higher temperatures.[1][5]Rapid addition can lead to uncontrolled exotherms and an increase in impurities.

Troubleshooting Common Issues

  • Low Yield:

    • Cause: Incomplete reaction, side reactions, or suboptimal conditions.

    • Solution: Increase reaction time and monitor by TLC. For electron-withdrawing anilines, switch to a Lewis acid catalyst and consider the hydrogen-transfer modification.[1][5] Optimize temperature and solvent.

  • Formation of Benzylamine Byproduct:

    • Cause: Reduction of the intermediate imine by the dihydroquinoline intermediate.[1]

    • Solution: Implement the Doebner hydrogen-transfer protocol by adjusting the stoichiometry to favor an excess of the imine-forming components (aniline and aldehyde).[5]

  • Tar Formation:

    • Cause: Polymerization of reactants or intermediates under harsh acidic conditions or high temperatures.[12]

    • Solution: Use milder reaction conditions (lower temperature, less concentrated acid). The slow addition of pyruvic acid is also beneficial.[1]

Conclusion

The Doebner reaction is a powerful and adaptable method for the synthesis of 7-substituted quinoline-4-carboxylic acids. By understanding the reaction mechanism and systematically optimizing key parameters such as catalyst, solvent, temperature, and stoichiometry, researchers can achieve high yields of the desired products, even with challenging substrates. The protocols and optimization strategies outlined in this application note provide a solid foundation for the successful synthesis of this important class of heterocyclic compounds, facilitating advancements in drug discovery and development.

References

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Ohta, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(23), 12037-12046. [Link]

  • Ohta, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Chen, C., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6649-6652. [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Doebner Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • Mehariya, K., et al. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Chemistry & Biology Interface, 5(2), 128-136. Retrieved from [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Retrieved from [Link]

  • Slideshare. (2023). Advance organic chemistry 1 ; Doebner Miller reaction. Retrieved from [Link]

  • Gorgan, L. D., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 29(13), 2969. [Link]

  • ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (2016). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Retrieved from [Link]

  • Sharma, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(35), 20784-20793. [Link]

  • Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Retrieved from [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Doebner reaction using hydrogen peroxide as oxidant with Lewis acid catalyst. Retrieved from [Link]

  • Chen, C., et al. (2016). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Figshare. [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 20.7: Reactions of Arylamines. Retrieved from [Link]

  • Wang, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 15(9), 2110. [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Solid-Phase Synthesis of Quinoline-7-Propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system is a cornerstone i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a wide array of pharmacologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides a unique framework that can be functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity interactions with various biological targets.[3] Quinoline derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] The propanoic acid moiety at the 7-position of the quinoline ring offers a crucial linkage point for further molecular elaboration, making quinoline-7-propanoic acid an exceptionally valuable building block in the synthesis of complex molecular architectures.

Solid-phase synthesis (SPS) has revolutionized the construction of compound libraries for drug discovery.[6] By anchoring a starting material to an insoluble polymer support, SPS facilitates the use of excess reagents to drive reactions to completion and simplifies purification by allowing for the removal of byproducts and unreacted reagents through simple filtration and washing.[7] This methodology is particularly well-suited for the generation of peptidomimetics, which are compounds designed to mimic the structure and function of peptides but with improved metabolic stability and bioavailability.[8][9]

This document provides a comprehensive guide to the application of quinoline-7-propanoic acid in solid-phase synthesis. We will detail protocols for its immobilization on a solid support, its use as a scaffold for the creation of peptidomimetic libraries, and the subsequent cleavage and purification of the final products.

Part 1: The Quinoline-7-Propanoic Acid Building Block

While numerous methods exist for the synthesis of the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer reactions, the specific synthesis of quinoline-7-propanoic acid is a critical first step.[10] A plausible approach involves a variation of the Doebner-von Miller reaction using an appropriately substituted aniline precursor. The propanoic acid side chain provides a handle for attachment to a solid support, typically through its carboxylic acid functionality.

Part 2: Solid-Phase Synthesis Workflow

The general workflow for the solid-phase synthesis of a library of compounds using quinoline-7-propanoic acid as a scaffold is depicted below. This process involves the initial attachment of the scaffold to a resin, followed by iterative cycles of deprotection and coupling of various building blocks (e.g., amino acids, amines, or other small carboxylic acids) to introduce molecular diversity.

SPS_Workflow cluster_0 Resin Preparation cluster_1 Scaffold Immobilization cluster_2 Library Synthesis (Iterative Cycles) cluster_3 Cleavage & Purification Resin Select Resin (e.g., 2-Cl-Trt(Cl)) Swell Swell Resin (DCM) Resin->Swell Couple_Scaffold Couple Scaffold to Resin (DIPEA, DCM) Swell->Couple_Scaffold Q7PA Quinoline-7-propanoic acid Q7PA->Couple_Scaffold Capping Cap Unreacted Sites (MeOH) Couple_Scaffold->Capping Deprotection Fmoc Deprotection (20% Piperidine/DMF) Capping->Deprotection Coupling_BB Couple Building Block (e.g., Fmoc-Amino Acid, HATU, DIPEA) Deprotection->Coupling_BB Washing Wash Resin (DMF, DCM) Coupling_BB->Washing Washing->Deprotection Repeat n times Cleavage Cleave from Resin (TFA cocktail) Washing->Cleavage Final Wash Purification Purify Product (RP-HPLC) Cleavage->Purification Characterization Characterize (LC-MS, NMR) Purification->Characterization Synthesis_Cycle Start Resin-Bound Scaffold (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_1 Wash (DMF, DCM) Deprotection->Wash_1 Coupling 2. Couple Fmoc-Amino Acid (HATU, DIPEA) Wash_1->Coupling Kaiser_Test 3. Monitor with Kaiser Test Coupling->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Wash_2 Wash (DMF, DCM) Kaiser_Test->Wash_2 Negative Repeat Add Next Building Block Wash_2->Repeat End Final Product on Resin Wash_2->End Final Step Repeat->Deprotection

Figure 2: Iterative cycle for solid-phase synthesis of peptidomimetics.

Protocol 3: Cleavage from Resin and Product Purification

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • DCM

  • Cold diethyl ether

  • Centrifuge

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Resin Preparation: Wash the final resin-bound product with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.

  • Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Add the cleavage cocktail (10 mL per gram of resin) to the dried resin. [9]3. Reaction: Agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to trap reactive cations generated during cleavage.

  • Product Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude product by adding it to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated product by centrifugation, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude product by RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.

Part 4: Data Presentation

The successful synthesis of a library of quinoline-7-propanoic acid derivatives can be summarized in a table format. The following is an example of how such data could be presented.

Compound IDBuilding Block 1Building Block 2Molecular Weight ( g/mol )Purity (RP-HPLC, %)Yield (%)
Q7PA-A-01GlycineAlanine357.38>9565
Q7PA-A-02GlycineValine385.43>9562
Q7PA-B-01PhenylalanineLeucine493.59>9558
Q7PA-B-02PhenylalanineIsoleucine493.59>9555

Yields are calculated based on the initial loading of the resin.

Conclusion

Quinoline-7-propanoic acid is a highly valuable and versatile scaffold for the solid-phase synthesis of diverse compound libraries. Its rigid core allows for the precise spatial presentation of appended functional groups, making it an excellent starting point for the development of peptidomimetics and other complex molecules for drug discovery. The protocols outlined in this guide provide a robust framework for the successful immobilization of this scaffold and the subsequent construction of novel chemical entities. By leveraging the efficiency of solid-phase synthesis, researchers can rapidly generate and screen libraries based on the quinoline-7-propanoic acid core, accelerating the identification of new therapeutic leads.

References

  • Solid-Phase Synthesis of Quinolinone Library.
  • Innovative On-Resin and in Solution Peptidomimetics Synthesis via Metal-Free Photoc
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. [No Source URL Provided].
  • Introduction to the Synthesis of Peptidomimetics. [No Source URL Provided].
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • Combinatorial Chemistry with Solid Phase Synthesis: An Outline. CR Subscription Agency.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • Review on recent development of quinoline for anticancer activities. [No Source URL Provided].
  • Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory.
  • Combin
  • Quinoline: An Attractive Scaffold in Drug Design. PubMed.
  • Loading protocols. Peptideweb.com.
  • Monitoring of Peptide Coupling and Capping. [No Source URL Provided].
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [No Source URL Provided].
  • Attaching the first amino acid to a resin. Aapptec Peptides.
  • Synthesis of novel pyrano[3,2-c]quinoline-2,5-diones using an acidic ionic liquid catalyst.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [No Source URL Provided].
  • Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Azido Amino Acids. Benchchem.
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
  • Synthesis of deriv

Sources

Method

Formulation of quinoline propanoic acid derivatives for biological assays

Application Note: Formulation and Assay Optimization for Quinoline Propanoic Acid Derivatives Abstract Quinoline propanoic acid derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antiba...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation and Assay Optimization for Quinoline Propanoic Acid Derivatives

Abstract

Quinoline propanoic acid derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antibacterial, anticancer, and anti-inflammatory activities. However, their physicochemical duality—comprising a hydrophobic heterocyclic core and a hydrophilic carboxylic acid tail—presents unique challenges in solubility, stability, and assay interference. This guide provides a standardized workflow for formulating these compounds, mitigating their intrinsic autofluorescence, and ensuring data integrity in high-throughput screening (HTS) and phenotypic assays.

Introduction: The Physicochemical Paradox

To successfully formulate quinoline propanoic acid derivatives, one must first understand their behavior in solution. These molecules are often ampholytes :

  • The Quinoline Core: A weak base (pKa ~4.9 for the conjugate acid). At physiological pH (7.4), the nitrogen is typically uncharged.

  • The Propanoic Acid Tail: A weak acid (pKa ~4.8). At physiological pH, this group is deprotonated (

    
    ).
    

The Challenge: While the anionic state at pH 7.4 aids aqueous solubility, the hydrophobic aromatic core drives aggregation. Furthermore, if the assay pH drops (e.g., in tumor microenvironment mimics or lysosomal assays), the molecule may approach its isoelectric point (zwitterionic state), leading to rapid precipitation ("crashing out") and false-negative results.

Pre-Formulation Profiling

Before biological testing, characterize the compound's solubility profile. Do not assume 100% DMSO solubility guarantees aqueous stability.

Table 1: Solubility & Stability Profile of Quinoline Propanoic Acids

ParameterCharacteristicImplication for Assay
LogP (Octanol/Water) Typically 2.5 – 4.0High membrane permeability; risk of binding to plasticware.
pKa (Acidic) ~4.8 (Carboxylic acid)Soluble at pH > 6.0; Risk of precipitation at pH < 5.0.
pKa (Basic) ~4.9 (Quinoline N)Protonation in strong acid increases solubility but may alter bioactivity.
Autofluorescence Excitation: 300-360nmEmission: 400-500nmCRITICAL: High interference with DAPI, Hoechst, and blue-fluorescent substrates.
DMSO Tolerance High (>100 mM)Excellent stock solvent, but final assay concentration must be <0.5% (v/v).

Protocol A: Stock & Working Solution Preparation

This protocol utilizes a "step-down" dilution method to prevent the "cloud point" often seen when dumping hydrophobic stocks directly into aqueous media.

Reagents:

  • Anhydrous DMSO (Cell Culture Grade)

  • PBS (pH 7.4, Mg2+/Ca2+ free)

  • Complete Culture Media (with serum)

Step-by-Step Methodology:

  • Primary Stock (1000x):

    • Weigh the solid quinoline derivative.

    • Dissolve in anhydrous DMSO to reach a concentration of 10 mM to 50 mM .

    • Note: Sonicate for 5-10 minutes if visual particulates remain. The solution should be clear and yellow/amber.

  • Intermediate Dilution (10x - The "Buffer" Step):

    • Do NOT add the 1000x DMSO stock directly to the cell culture plate. This causes local high-concentration precipitation.

    • Prepare an intermediate dilution in PBS or Serum-Free Media .

    • Example: Add 10 µL of Primary Stock to 990 µL of PBS. (Final: 100-500 µM, 1% DMSO).

    • Critical Check: Vortex immediately. Inspect for turbidity (cloudiness). If cloudy, the compound has precipitated. Action: Add 10-20% Cyclodextrin (HP-β-CD) to the PBS to stabilize the suspension.

  • Final Working Solution (1x):

    • Dilute the Intermediate solution 1:10 into the final assay wells containing cells and complete media.

    • Final DMSO concentration will be 0.1%, which is safe for most cell lines.

Protocol B: Mitigating Assay Interference (Autofluorescence)

Quinoline derivatives are notorious for fluorescing in the blue/green spectrum, leading to false positives in cell viability assays (e.g., Resazurin/Alamar Blue) or nuclear staining.

The "Cell-Free" Control System:

  • Setup: In your 96-well plate, reserve one column for "Compound Only" (No Cells).

  • Media: Add the exact same media + compound concentration series to these wells.

  • Readout: Measure fluorescence at the assay wavelengths.

  • Correction: Subtract the "Compound Only" fluorescence from the "Cell + Compound" fluorescence.

Visual Workflow: Formulation & Interference Logic

FormulationWorkflow Start Solid Quinoline Propanoic Acid DMSO_Stock Dissolve in DMSO (10-50 mM) (Primary Stock) Start->DMSO_Stock Check_Clear Is Solution Clear? DMSO_Stock->Check_Clear Sonicate Sonicate / Warm (37°C) Check_Clear->Sonicate No Inter_Dilution Intermediate Dilution (10x) in PBS or Serum-Free Media Check_Clear->Inter_Dilution Yes Sonicate->DMSO_Stock Precip_Check Precipitation Visible? Inter_Dilution->Precip_Check Add_Excipient Add Solubilizer: HP-beta-Cyclodextrin or BSA Precip_Check->Add_Excipient Yes (Cloudy) Final_Assay Final Assay Well (1x) (Max 0.5% DMSO) Precip_Check->Final_Assay No (Clear) Add_Excipient->Final_Assay Interference Check Autofluorescence (Excitation 350-400nm) Final_Assay->Interference Valid_Data Valid Data: Subtract Background Interference->Valid_Data Low Signal Change_Assay Switch Assay Readout: Use Luminescence (ATP) or Absorbance (MTT) Interference->Change_Assay High Signal

Figure 1: Decision tree for solubilization and assay selection. Note the critical checkpoints for precipitation and fluorescence interference.

Biological Application: Antibacterial & Cytotoxicity Assays

When applying these formulations to specific biological targets, the protocol must adapt to the organism's environment.

A. Antibacterial Assay (MIC Determination)

Context: Quinoline propanoic acids often target bacterial DNA gyrase or cell wall synthesis [1].

  • Media: Mueller-Hinton Broth (MHB).

  • Cation Adjustment: Quinoline acids can chelate divalent cations (

    
    , 
    
    
    
    ). Ensure MHB is cation-adjusted, or the compound activity may be artificially reduced.
  • Readout: Use Optical Density (

    
    ) rather than metabolic dyes (Resazurin) initially to avoid fluorescence interference.
    
B. Anticancer Cytotoxicity (MTT/ATP)

Context: Screening for anti-proliferative activity against lines like PC-3 or MCF-7 [2].

  • Preferred Assay: CellTiter-Glo (Luminesence) .

    • Why? Quinoline derivatives rarely interfere with luciferase-based luminescence, whereas they strongly interfere with fluorescence.

  • Alternative: MTT Assay (Absorbance) .

    • Protocol Adjustment: If using MTT, the formazan crystals must be solubilized.[1] If using acidified isopropanol, be aware that the pH shift might reprotonate the quinoline, potentially altering the absorption spectrum. DMSO solubilization of formazan is preferred.

Visual Workflow: Mechanism of Action & Assay Points

AssayLogic Compound Quinoline Propanoic Acid (Formulated) Target_Bac Bacterial Target (DNA Gyrase / LptA) Compound->Target_Bac Antibacterial Target_Cancer Cancer Target (Pim-1 Kinase / Tubulin) Compound->Target_Cancer Antitumor False_Pos Risk: Fluorescence Interference (Avoid Resazurin) Compound->False_Pos If wrong assay used Readout_Bac Readout: OD600 (Turbidity) Target_Bac->Readout_Bac Readout_Cancer Readout: Luminescence (ATP Quantitation) Target_Cancer->Readout_Cancer

Figure 2: Assay selection logic based on biological target. Luminescence and Turbidity are preferred over Fluorescence to minimize artifacts.

References

  • Fu, H.G., et al. (2019).[2] "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents." Molecules, 24(3), 548.[3]

  • Wang, X., et al. (2016). "Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors." Bioorganic & Medicinal Chemistry, 24(8), 1889-1897.

  • Simeonov, A., et al. (2008). "Interference with Fluorescence and Absorbance." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Baell, J.B. & Holloway, G.A. (2010).[4] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Palladium Impurity Removal in Quinolinic Acid Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of palladium impurities from quinolinic acid synthesis. Given the importance of minimizing metal contaminants in active pharmaceutical ingredients (APIs), this resource is designed to provide practical, evidence-based solutions to common challenges.[1][2][3]

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process. Each problem is followed by an analysis of probable causes and a step-by-step resolution protocol.

Issue 1: High Palladium Levels (>100 ppm) Persist After Standard Workup and Chromatography

Probable Causes:

  • Formation of Stable Palladium Complexes: Quinolinic acid and related nitrogen-containing heterocyclic compounds can act as ligands, forming stable, soluble complexes with palladium that co-elute with the product during standard silica gel chromatography.

  • Colloidal Palladium Formation: Under certain reaction or workup conditions, palladium can precipitate as fine, colloidal nanoparticles that are difficult to remove by simple filtration and may pass through chromatography columns.[4]

  • Incorrect Choice of Scavenger: The scavenger used may not be effective for the specific form of palladium present (e.g., Pd(0) vs. Pd(II)) or may have poor kinetics in the chosen solvent system.[5]

  • Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the duration of the treatment may be inadequate to capture all the residual palladium.

Step-by-Step Resolution Protocol:

  • Characterize the Impurity: If possible, determine the nature of the palladium species. While direct analysis can be challenging, the reaction conditions can provide clues. Reductive conditions (e.g., in Suzuki or Stille couplings) often result in Pd(0), while oxidative conditions may favor Pd(II).[6]

  • Implement a Scavenging Step: Post-chromatography, introduce a dedicated scavenging step. This is a highly reliable method for reducing palladium to low levels.[1]

  • Select an Appropriate Scavenger:

    • For Pd(II) Species: Thiol-functionalized silica scavengers are highly effective due to the strong affinity of sulfur for palladium.[7][8][9][10] These are often preferred over resins as they can offer better performance.[11]

    • For Pd(0) and Colloidal Palladium: Activated carbon is a cost-effective and broadly effective option for various palladium species.[5][7] However, be aware that it can sometimes adsorb the desired product, leading to yield loss.[7] Synthetic carbons are being developed to mitigate this issue.[12]

    • Broad-Spectrum Scavengers: Materials like trimercaptotriazine (TMT)-functionalized silica or macroporous resins are effective for a range of palladium forms.[7][13]

  • Optimize Scavenging Conditions:

    • Solvent: Choose a solvent in which your quinolinic acid derivative is highly soluble to ensure good mass transfer to the scavenger surface.

    • Temperature: Gently heating (e.g., 40-60 °C) can often improve scavenging kinetics, but should be tested to ensure product stability.

    • Time: Allow sufficient contact time. Overnight stirring is common, but the optimal time should be determined experimentally by taking aliquots for analysis.

    • Loading: Start with a scavenger loading of 5-10 wt% relative to the product. This may need to be optimized.

  • Post-Scavenging Filtration: After treatment, remove the scavenger by filtration. Using a pad of Celite can help to remove very fine particles.[4]

  • Quantify Residual Palladium: Analyze the final product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm that palladium levels are within acceptable limits (typically <10 ppm for APIs).[13][14] Rapid fluorescence-based methods can also be used for in-process checks.[15]

Issue 2: Product Loss During Activated Carbon Treatment

Probable Cause:

  • Non-specific Adsorption: Activated carbon possesses a porous structure with a high surface area, which can adsorb organic molecules, including the desired quinolinic acid product, in addition to the palladium catalyst.[7] This is particularly a risk with polar, hydrophilic compounds.[16]

Step-by-Step Resolution Protocol:

  • Minimize Carbon Loading: Use the minimum amount of activated carbon necessary. Perform small-scale experiments to determine the optimal loading that reduces palladium to the target level without significant product loss.

  • Solvent Selection: Perform the carbon treatment in a solvent where the product has very high solubility and the impurities have lower solubility. This can sometimes disfavor product adsorption on the carbon surface.

  • Post-Treatment Wash: After filtering off the activated carbon, wash it thoroughly with a fresh portion of the process solvent to recover adsorbed product. Combine the washings with the main filtrate.

  • Consider Alternative Scavengers: If product loss remains high, switch to a more selective scavenger. Thiol-functionalized silica scavengers often exhibit lower non-specific binding of polar organic molecules compared to carbon.[17]

  • Evaluate Synthetic Carbons: Investigate the use of synthetic carbons, which are designed to have a more controlled pore structure and surface chemistry, potentially leading to higher product recovery.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in pharmaceutical ingredients?

A1: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities. Palladium is a Class 2B element. For oral medications, the permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm for a daily dose of 10g of the drug product.[12][18]

Q2: What is the difference between scavenging Pd(0) and Pd(II), and why does it matter?

A2: Pd(0) is the active catalytic species in many cross-coupling reactions, while Pd(II) is often the starting precatalyst.[19][20] Pd(II) is more electrophilic and is readily scavenged by nucleophilic groups like thiols. Pd(0) is less electrophilic and can aggregate into nanoparticles. While thiol scavengers can still be effective, broader adsorbents like activated carbon are often used to ensure removal of all forms.[5] In some cases, an oxidant (like iodine) can be added to convert residual Pd(0) to Pd(II) to improve the efficiency of specific scavengers.[7]

Q3: Can I just rely on crystallization to remove palladium?

A3: While crystallization can reduce palladium levels, it is often not sufficient on its own to meet strict regulatory limits, especially if stable palladium-product complexes have formed.[13][14] In some instances, the impurity can even concentrate within the crystal lattice.[3] It is best practice to use a dedicated scavenging step before final crystallization to ensure robust and reproducible palladium removal.[1][2]

Q4: What are the most common analytical methods for quantifying residual palladium?

A4: The industry standard for final quality control is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) due to its high sensitivity and accuracy.[1][13] Atomic Absorption (AA) spectroscopy is also used. For in-process monitoring and high-throughput screening of purification methods, faster techniques based on fluorescence or colorimetric detection are available.[13][14][15]

Q5: Are there alternatives to solid-supported scavengers?

A5: Yes, there are other methods. Liquid-liquid extraction with an aqueous solution containing a chelating agent (like N-acetyl cysteine) can be effective.[18][21] Precipitation of the palladium by adding an anti-solvent or a precipitating agent is another approach.[4] However, solid-supported scavengers are widely used in the pharmaceutical industry because they are highly efficient, compatible with existing equipment, and easily removed by simple filtration, which simplifies the process.[3][7]

Section 3: Data and Protocols

Table 1: Comparison of Common Palladium Scavenging Methods
Scavenging MethodTarget Pd SpeciesAdvantagesDisadvantagesTypical Loading (w/w)
Thiol-Functionalized Silica Primarily Pd(II), also effective for Pd(0)High selectivity, low product loss, good solvent compatibility.[7][10]Higher cost than carbon.[7]5-15%
Activated Carbon Pd(0), Pd(II), Colloidal PdLow cost, effective for various Pd forms, widely available.[5][7]Potential for product loss via adsorption, can be dusty.[7]5-20%
TMT-Functionalized Support Pd(0), Pd(II)High efficiency, broad applicability.[7][21]Can be more expensive than basic scavengers.5-10%
Aqueous Wash (e.g., N-acetyl cysteine) Primarily Pd(II)Low cost, avoids solid handling.Requires liquid-liquid extraction, may form emulsions.Varies
Crystallization VariesCan be integrated into the final purification step.Often insufficient on its own, risk of co-crystallization.[3][14]N/A
Protocol 1: General Procedure for Palladium Scavenging with Functionalized Silica
  • Dissolution: After initial workup and/or chromatography, dissolve the crude quinolinic acid product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Acetonitrile) to a concentration of 50-100 mg/mL.

  • Scavenger Addition: Add the selected thiol-functionalized silica scavenger (e.g., 10% by weight relative to the crude product).

  • Stirring: Stir the mixture at room temperature or elevate to 40-50 °C. Monitor the reaction for 4-24 hours. The optimal time should be determined by analyzing aliquots.

  • Filtration: Cool the mixture to room temperature if heated. Filter the slurry through a pad of Celite to remove the scavenger.

  • Rinsing: Wash the filter cake with 2-3 portions of the fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure.

  • Analysis: Submit a sample of the dried product for ICP-MS analysis to quantify the remaining palladium content.

Diagram 1: Decision Workflow for Palladium Removal

This diagram outlines a logical sequence for selecting and implementing a palladium removal strategy.

PalladiumRemovalWorkflow Start Crude Product with >10 ppm Pd Chromatography Standard Chromatography Start->Chromatography Analyze1 Analyze Pd Content (ICP-MS) Chromatography->Analyze1 ScavengerScreen Select & Screen Scavengers (e.g., Thiol-Silica, Carbon) Analyze1->ScavengerScreen >10 ppm FinalProduct Final Product <10 ppm Pd Analyze1->FinalProduct <10 ppm Optimize Optimize Scavenging (Temp, Time, Loading) ScavengerScreen->Optimize AqueousWash Consider Aqueous Wash (e.g., N-acetyl cysteine) ScavengerScreen->AqueousWash Alternative Analyze2 Analyze Pd Content (ICP-MS) Optimize->Analyze2 AqueousWash->Analyze2 Analyze2->FinalProduct <10 ppm Troubleshoot Troubleshoot: - Check Pd Speciation - Re-evaluate Scavenger Choice Analyze2->Troubleshoot >10 ppm Troubleshoot->ScavengerScreen

Sources

Optimization

Technical Support Center: Stability Management for Quinolinyl Propanoic Acids

Topic: Preventing Decarboxylation of Quinolinyl Propanoic Acids During Heating Audience: Researchers, Medicinal Chemists, and Process Development Scientists Version: 2.4 (Current as of 2025) Critical Mechanism Analysis:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation of Quinolinyl Propanoic Acids During Heating Audience: Researchers, Medicinal Chemists, and Process Development Scientists Version: 2.4 (Current as of 2025)

Critical Mechanism Analysis: Why Decarboxylation Occurs

Before implementing a fix, you must understand the "Electronic Death Trap" inherent in your molecule. Quinolinyl propanoic acids are prone to thermal decarboxylation due to the electron-deficient nature of the quinoline ring, which acts similarly to a nitro-group in facilitating the loss of


.
The "Zwitterionic" Instability Factor

The primary driver of decarboxylation in nitrogen heterocycles is the formation of a zwitterionic intermediate.

  • Protonation: The quinoline nitrogen becomes protonated (or chelated by metals).

  • Electron Withdrawal: The positively charged ring pulls electron density from the side chain.

  • 
     Loss:  If the carboxyl group is at the 2- or 4-position (conjugated), the bond breaks to form a stabilized ylide (Hammick Reaction mechanism).
    
  • 
    -Elimination:  For propanoic acids specifically, if a 
    
    
    
    -keto or
    
    
    -unsaturated group exists (common in Knoevenagel intermediates), the molecule undergoes a concerted 6-membered cyclic transition state elimination.
Visualizing the Threat

The following diagram illustrates the two primary pathways for decarboxylation you must interrupt.

DecarboxylationPathways Start Quinolinyl Propanoic Acid Heat Heat (>80°C) Start->Heat PathA Pathway A: Zwitterionic (2/4-Pos) Heat->PathA Acidic Media / Metal Salts PathB Pathway B: Beta-Elimination Heat->PathB Beta-Keto/Unsaturated InterA N-Protonation / Ylide Formation PathA->InterA InterB 6-Membered Cyclic Transition State PathB->InterB Result Decarboxylated Product + CO2 InterA->Result Irreversible InterB->Result Concerted

Figure 1: Dual pathways for thermal decarboxylation. Pathway A is dominant in 2-substituted quinolines; Pathway B is dominant in biosynthetic intermediates.

Troubleshooting Matrix

Use this diagnostic table to identify the root cause of your yield loss.

SymptomProbable CauseCorrective Action
Gas evolution during reflux Thermal decarboxylation via Pathway A (Zwitterionic).Switch Solvent: Use lower-boiling solvents (e.g., THF, DCM) or protect as ester. Avoid DMSO/DMF at >100°C.
Product disappears on LCMS Acid-catalyzed decomposition.Buffer pH: Maintain pH > 4 during workup. Avoid strong mineral acids (HCl/H₂SO₄) at high temps.
Yield loss with Cu/Ag catalysts Metal-catalyzed decarboxylation (common in cross-couplings).Chelation: Add EDTA during workup to strip metals before heating the free acid.
Loss during Recrystallization Solvent boiling point exceeds stability threshold.Cold Crystallization: Use anti-solvent precipitation (e.g., Hexane into EtOAc) at RT instead of hot reflux.

Experimental Protocols (SOPs)

Protocol A: The "Safety Net" Strategy (Ester Protection)

Best for: Reactions requiring high heat (>100°C) or strong reagents.

Concept: Masking the carboxylic acid as an ester removes the zwitterionic potential. The ester is electronically stable against the "electron pull" of the quinoline ring.

Step-by-Step:

  • Protection:

    • Suspend Quinolinyl Propanoic Acid (1.0 equiv) in MeOH (0.5 M).

    • Add

      
       (2.0 equiv) dropwise at 0°C (Exothermic!).
      
    • Reflux for 2 hours.

    • Result: Methyl ester is formed.[1][2] Stable up to 150°C.

  • High-Temp Reaction: Perform your desired coupling/heating step on the ester.

  • Mild Deprotection (The Critical Step):

    • Dissolve Ester in THF/Water (3:1).

    • Add

      
       (1.2 equiv). Do NOT use NaOH/KOH at reflux. 
      
    • Stir at Room Temperature for 4–16 hours.

    • Neutralization: Carefully acidify with 1M Acetic Acid to pH 5–6 at 0°C. Do not overshoot to pH 1.

    • Extract immediately.

Protocol B: Safe Workup for Free Acids

Best for: Isolating the final product without protection.

Concept: Avoid the "Isoelectric Danger Zone" where the molecule is neutral and most prone to packing into a lattice that favors decarboxylation energy. Isolate as a salt if possible.

  • Quench: Cool reaction mixture to <10°C.

  • Salt Formation: Instead of isolating the free acid, treat with 1.0 equiv of HCl in Dioxane or Sodium 2-ethylhexanoate to precipitate the Stable Salt (Hydrochloride or Sodium salt).

    • Why? Salts stabilize the lattice energy and prevent the proton transfer required for decarboxylation.

  • Drying: Vacuum dry at <40°C. Never oven dry these acids >60°C.

Decision Logic: Solvent & Condition Selection

Follow this logic flow to select the correct reaction parameters.

DecisionTree Start Select Reaction Conditions TempCheck Is Temp > 80°C? Start->TempCheck HighTemp YES: High Risk TempCheck->HighTemp Yes LowTemp NO: Low Risk TempCheck->LowTemp No PosCheck Is Acid at Pos 2 or 4? HighTemp->PosCheck Solvent Use THF, DCM, or MeCN LowTemp->Solvent Protect MANDATORY: Protect as Methyl Ester PosCheck->Protect Yes (Unstable) AcidCheck Is Acid Catalyst Present? PosCheck->AcidCheck No (Pos 3/5/6) AcidCheck->Protect Yes Buffer Buffer System (Pyridine/TEA) AcidCheck->Buffer No Proceed Proceed with Caution

Figure 2: Decision matrix for handling quinolinyl propanoic acids.

Frequently Asked Questions (FAQs)

Q: Why does my 2-quinolinyl propanoic acid decompose even at room temperature? A: This is likely due to the "Hammick" effect. The 2-position is highly electron-deficient. If your molecule is in a zwitterionic state (dry solid, neutral pH), it can spontaneously decarboxylate. Store as a hydrochloride salt to lock the nitrogen lone pair and prevent the zwitterion formation.

Q: Can I use DMSO for reactions involving these acids? A: Avoid if possible. DMSO facilitates decarboxylation by solvating the cation and leaving the carboxylate "naked" and reactive (Krapcho decarboxylation conditions). If you must use DMSO, keep the temperature <60°C.

Q: I see a new spot on TLC just above my product. What is it? A: That is likely the decarboxylated quinoline (ethyl-quinoline derivative). It is less polar than the acid (higher Rf). If you see this, your reaction temperature is too high or your workup was too acidic.

References

  • Mechanistic Insight: Brown, E. V. (1955). "The Decarboxylation of Picolinic and Isonicotinic Acids." Journal of the American Chemical Society. (Establishes the zwitterionic mechanism for 2/4-isomers).

  • Synthesis & Stability: Musso, D. L., et al. (2003). "Synthesis and Antiviral Activity of 3-Quinolinecarboxylic Acids." Journal of Medicinal Chemistry. (Discusses ester protection strategies).

  • Krapcho Decarboxylation: Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations." Synthesis. (Explains the DMSO/Salt effect to be avoided).

  • General Stability: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.

Sources

Troubleshooting

Technical Support Center: 2-(Quinolin-7-yl)propanoic acid Extraction

Welcome to the technical support guide for the extraction of 2-(Quinolin-7-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guida...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the extraction of 2-(Quinolin-7-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing extraction protocols by manipulating pH. Here, we address common questions and troubleshooting scenarios to ensure the efficient and high-purity isolation of your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for the successful extraction of 2-(Quinolin-7-yl)propanoic acid?

The structure of 2-(Quinolin-7-yl)propanoic acid is amphoteric, meaning it possesses both a basic and an acidic functional group. Specifically, it has a basic quinoline nitrogen and an acidic carboxylic acid group. The charge of these groups—and therefore the overall charge of the molecule—is highly dependent on the pH of the aqueous solution it is in contact with.

According to the principles of acid-base extraction, a compound's solubility in aqueous versus organic solvents can be dramatically altered by changing its ionization state.[1][2][3][4]

  • Charged (Ionic) Form : When the molecule has a net positive or negative charge, it becomes a salt. Salts are generally more soluble in polar solvents like water and less soluble in nonpolar organic solvents.

  • Neutral Form : When the molecule has no net charge, it is more soluble in organic solvents (like diethyl ether, dichloromethane, or ethyl acetate) and less soluble in water.

By carefully adjusting the pH of the aqueous phase during a liquid-liquid extraction, you can control whether the compound preferentially dissolves in the aqueous or the organic layer, allowing for its separation from other components in a mixture.[1][5]

Q2: What are the key pKa values for 2-(Quinolin-7-yl)propanoic acid that I need to consider?

To effectively plan your extraction, you must understand the pKa values of the two key functional groups. While the exact pKa values for this specific molecule would need to be determined experimentally, we can make reliable estimates based on its constituent parts:

  • Propanoic Acid Group (-COOH) : The pKa of propanoic acid is approximately 4.87.[6][7][8] The electron-withdrawing nature of the attached quinoline ring will slightly increase the acidity of this group, likely lowering its pKa to the ~4.5 – 4.7 range.

  • Quinoline Group (Basic Nitrogen) : The pKa of the conjugate acid of quinoline (the quinolinium ion) is about 4.9.[9][10][11][12] This value represents the pH at which the nitrogen is 50% protonated.

These values are critically close, which presents a unique challenge and opportunity for purification.

Functional GroupTypeEstimated pKaBehavior at pH < pKaBehavior at pH > pKa
-COOH (Carboxylic Acid)Acidic~4.6Protonated (Neutral, -COOH)Deprotonated (Anionic, -COO⁻)
Quinoline Nitrogen Basic~4.9 (for conjugate acid)Protonated (Cationic, -NH⁺)Neutral (Uncharged, -N=)
Q3: How can I manipulate the pH to make the compound soluble in the aqueous phase?

To draw the compound into the aqueous layer, it must be charged. You have two primary options:

  • Strongly Basic Conditions (pH > 7.0) : By adding an aqueous base (e.g., 1 M NaOH), you raise the pH well above the pKa of the carboxylic acid. This deprotonates the -COOH group to form a carboxylate anion (-COO⁻). The quinoline nitrogen remains neutral. The resulting molecule is an anion and will be highly soluble in the aqueous layer.

  • Strongly Acidic Conditions (pH < 2.5) : By adding an aqueous acid (e.g., 1 M HCl), you lower the pH well below the pKa of the quinoline's conjugate acid. This protonates the basic nitrogen, forming a quinolinium cation (-NH⁺). The carboxylic acid group remains in its neutral, protonated form (-COOH). The overall molecule is a cation and will be soluble in the aqueous layer.

Q4: At what pH is the compound most soluble in the organic phase?

For maximum solubility in a nonpolar organic solvent, the molecule should have a net charge of zero. For 2-(Quinolin-7-yl)propanoic acid, this occurs near its isoelectric point (pI) . The pI is the pH at which the positive and negative charges on the molecule balance, resulting in a neutral overall charge.[13][14][15]

The pI can be estimated by averaging the two pKa values: pI ≈ (pKa₁ + pKa₂) / 2 ≈ (4.6 + 4.9) / 2 = 4.75

At a pH of approximately 4.75, the molecule will exist predominantly as a zwitterion (containing both a -COO⁻ and an -NH⁺ group). This zwitterionic form has the lowest aqueous solubility and will preferentially partition into the organic phase. Therefore, carefully buffering your aqueous layer to a pH between 4.7 and 4.8 is the key to extracting the compound into an organic solvent.

Visualizing the Effect of pH on Molecular State

The ionization state of 2-(Quinolin-7-yl)propanoic acid changes dramatically with pH, directly impacting its solubility and extractability.

G Figure 1: Ionization States of 2-(Quinolin-7-yl)propanoic acid at Different pH Values cluster_low_ph Strongly Acidic (pH < 2.5) cluster_pi Isoelectric Point (pH ≈ 4.75) cluster_high_ph Strongly Basic (pH > 7.0) low_ph Cationic Form (Water Soluble) Quinoline = -NH⁺ Carboxylic Acid = -COOH pi Zwitterionic Form (Organic Soluble) Quinoline = -NH⁺ Carboxylic Acid = -COO⁻ low_ph->pi Add Base pi->low_ph Add More Acid high_ph Anionic Form (Water Soluble) Quinoline = -N Carboxylic Acid = -COO⁻ pi->high_ph Add More Base high_ph->pi Add Acid

Caption: pH-dependent forms of the molecule.

Troubleshooting Guide

Problem: My extraction yield in the organic layer is very low.
  • Likely Cause : The pH of the aqueous phase is incorrect, causing the compound to remain in its charged, water-soluble form. A common mistake is having the pH too far from the isoelectric point (pI ≈ 4.75).

  • Solution :

    • Calibrate Your pH Meter : Ensure your pH meter is accurately calibrated before use.

    • Use a Buffer : Instead of just adding acid or base, use a buffered aqueous solution (e.g., an acetate buffer) to hold the pH steady at ~4.7-4.8 during the extraction.

    • Stepwise pH Adjustment : Add your acid or base dropwise while vigorously stirring and monitoring the pH in real-time.

    • Verify the Rule of Thumb : For acidic analytes, the pH should generally be two units below the pKa for extraction into an organic solvent, and for basic analytes, two units above.[16] However, for amphoteric compounds like this one, targeting the isoelectric point is the correct strategy.

Problem: A thick emulsion has formed between the aqueous and organic layers.
  • Likely Cause : Emulsion formation is common when working near the pI, as the zwitterionic compound can act as a surfactant.[16][17][18] High concentrations of the compound or vigorous shaking can exacerbate this issue.

  • Solutions :

    • Gentle Inversions : Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This reduces the energy input that creates emulsions while still allowing for phase contact.[17]

    • "Salting Out" : Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel.[17][19] This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic and aqueous phases.

    • Centrifugation : If the emulsion is persistent and the volume is manageable, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes can effectively break the emulsion.[17]

    • Filtration : In some cases, passing the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.[19]

Problem: The compound precipitates out of solution during pH adjustment.
  • Likely Cause : You have hit the isoelectric point, where the compound's aqueous solubility is at its minimum. This is expected behavior.

  • Solution : This is precisely the point at which you should perform the extraction.

    • Immediately add your organic solvent to the mixture.

    • Agitate gently to dissolve the precipitated solid into the organic layer.

    • Proceed with the separation of the layers. The solid should now be dissolved in the organic phase.

Experimental Protocol: Purification via pH-Optimized Extraction

This protocol describes the separation of 2-(Quinolin-7-yl)propanoic acid from a neutral, organic-soluble impurity.

G start Start: Crude mixture in Dichloromethane (DCM) add_base 1. Add 1 M NaOH (aq) Adjust to pH 10-11 start->add_base sep_funnel1 2. Separate Layers add_base->sep_funnel1 organic1 Organic Layer 1: Contains neutral impurity sep_funnel1->organic1 Top/Bottom layer depends on solvent aqueous1 Aqueous Layer 1: Contains deprotonated (anionic) product sep_funnel1->aqueous1 wash_org Wash with H₂O, dry with Na₂SO₄, evaporate to isolate Neutral Impurity organic1->wash_org add_acid 3. Add 1 M HCl (aq) dropwise to Aqueous Layer 1 aqueous1->add_acid adjust_pi 4. Adjust to pH ~4.75 (Product precipitates) add_acid->adjust_pi extract_dcm 5. Add fresh DCM, extract product adjust_pi->extract_dcm sep_funnel2 6. Separate Layers extract_dcm->sep_funnel2 aqueous2 Aqueous Layer 2: (Waste) sep_funnel2->aqueous2 organic2 Organic Layer 2: Contains pure product sep_funnel2->organic2 final_product Dry with Na₂SO₄, filter, and evaporate to yield Pure Product organic2->final_product

Sources

Optimization

Technical Support Center: Resolution of 2-(Quinolin-7-yl)propanoic Acid

Introduction: The Amphoteric Challenge Welcome to the technical guide for resolving 2-(Quinolin-7-yl)propanoic acid . As a researcher, you likely recognize this scaffold as a critical intermediate in the synthesis of CRT...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amphoteric Challenge

Welcome to the technical guide for resolving 2-(Quinolin-7-yl)propanoic acid . As a researcher, you likely recognize this scaffold as a critical intermediate in the synthesis of CRTH2 antagonists or leukotriene receptor blockers (similar to MK-571 analogs).[1]

The Core Problem: Unlike simple phenyl-propionic acids (like Ibuprofen), your molecule is amphoteric .[1]

  • Acidic Moiety: The propanoic acid group (

    
    ).
    
  • Basic Moiety: The quinoline nitrogen (

    
    ).
    

This zwitterionic potential creates unique solubility issues ("oiling out") and complicates peak shapes in chromatography. This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Classical Resolution (Diastereomeric Crystallization)

Use Case: Multi-gram to Kilogram scale purification.

Q: Which resolving agent should I screen first?

A: For quinoline-based acids, (S)-(-)-1-Phenylethylamine (PEA) is the industry "workhorse," but Cinchonidine is often more effective for 7-substituted quinolines due to pi-stacking opportunities with the quinoline rings.[1]

Protocol 1.1: The "Standard" Screening Protocol Do not skip the solubility check. Quinoline salts often crash out too fast in pure ethanol.[1]

  • Stoichiometry: Mix 1.0 eq of racemic acid with 1.0 eq of Resolving Agent.

  • Solvent System: Start with Ethanol:Acetone (1:4) .[1] The acetone acts as an anti-solvent to drive yield, while ethanol maintains the resolving agent in solution.[1]

  • Dissolution: Heat to reflux until clear. If not clear, add Ethanol dropwise.

  • Nucleation: Cool slowly to room temperature (approx.

    
    ).
    
  • Harvest: Filter the salt.

  • Liberation: Suspend salt in dilute

    
     (pH 2) and extract with Ethyl Acetate. (Avoid HCl if possible; chloride ions can form hydrochlorides with the quinoline ring during workup).[1]
    
Troubleshooting Guide: Crystallization
SymptomProbable CauseCorrective Action
"Oiling Out" (Two liquid phases)Solvent is too polar or cooling is too rapid.Re-heat and add 10% volume of a non-polar co-solvent (e.g., Toluene or Hexane).[1] Seed the mixture with pure crystal if available.
Low Enantiomeric Excess (ee%) Eutectic composition reached.[1]Recrystallize the salt from pure Ethanol (no Acetone). The second crop usually jumps from 60% ee to >95% ee.
Precipitate is Racemic The salt is a conglomerate or unstable.Switch to Cinchonidine or (R)-(+)-N-Benzyl-alpha-methylbenzylamine . These bulkier bases disrupt the crystal packing of the racemate.
Workflow Visualization: Salt Screening Logic

SaltScreening Start Racemic 2-(Quinolin-7-yl)propanoic acid Agent Add 1.0 eq (S)-Phenylethylamine Start->Agent Solvent Solvent: EtOH/Acetone (1:4) Agent->Solvent Heat Reflux to Dissolution Solvent->Heat Cool Cool to 25°C (Slow Ramp) Heat->Cool Result Precipitate Form? Cool->Result Oil Oiling Out Result->Oil Liquid/Gum Solid Crystalline Solid Result->Solid Crystals FixOil Action: Reheat + Add Toluene OR Seed Crystal Oil->FixOil Analyze Action: Filter & Check ee% Solid->Analyze FixOil->Cool Recryst Recrystallize (EtOH) Analyze->Recryst ee% 40-80% Switch Switch Base (Cinchonidine) Analyze->Switch ee% < 10%

Figure 1: Decision tree for troubleshooting the diastereomeric salt formation process.

Module 2: Chiral HPLC/SFC (Analytical & Prep)

Use Case: Purity analysis (ee% determination) or small-scale (<100mg) isolation.[1]

Q: Why are my peaks tailing severely?

A: This is the "Amphoteric Trap."

  • The Cause: The carboxylic acid interacts with silanols, and the quinoline nitrogen interacts with residual acidic sites on the stationary phase.[1]

  • The Fix: You need a Mobile Phase Additive .[2] Standard neutral solvents will fail.

    • Recommendation: Use 0.1% Trifluoroacetic Acid (TFA) in the mobile phase.[1] The TFA suppresses the ionization of the carboxylic acid (keeping it neutral/protonated) and ion-pairs with the quinoline nitrogen to improve peak symmetry.

Method Development Guide

Column Selection: Based on the aromatic quinoline structure, polysaccharide-based columns are superior to protein-based columns.[1]

ParameterRecommendation for 2-(Quinolin-7-yl)propanoic acid
Column 1 (Primary) Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Column 2 (Secondary) Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase (Normal Phase) n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1)
Mobile Phase (SFC) CO2 : Methanol : TFA (80 : 20 : 0.[1]1)
Detection UV @ 254 nm (Quinoline absorbs strongly here)
Temperature 25°C (Lower temperatures often improve separation factors for this class)

Experimental Insight: If using Chiralpak AD-H , expect the (R)-enantiomer to elute second in most Hexane/IPA systems, but always verify with a standard or by correlating with optical rotation data.[1]

Module 3: Enzymatic Kinetic Resolution (Biocatalysis)

Use Case: High enantiopurity requirement (>99.5% ee) where crystallization stalls.

Q: Can I use lipases on the acid directly?

A: No. Lipases require an ester substrate. Protocol:

  • Esterification: Convert the acid to the Ethyl ester or Trifluoroethyl ester (the latter increases reaction rate).[1]

  • Enzyme: Screen Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435).[1]

  • Solvent: MTBE or Toluene (water-saturated).

  • Mechanism: The lipase will selectively hydrolyze the (S)-ester back to the (S)-acid, leaving the (R)-ester intact.[1]

  • Separation: Simply extract with aqueous base (

    
    ). The (S)-acid goes into water; the (R)-ester stays in organic.
    
Workflow Visualization: Enzymatic Resolution

Enzymatic Racemic Racemic Acid Esterify Esterification (EtOH/H+) Racemic->Esterify RacEster Racemic Ethyl Ester Esterify->RacEster Enzyme Add CAL-B (Novozym 435) Solvent: MTBE (sat. H2O) RacEster->Enzyme Reaction Hydrolysis Enzyme->Reaction SAcid (S)-Acid (Hydrolyzed) Reaction->SAcid Aqueous Layer REster (R)-Ester (Unreacted) Reaction->REster Organic Layer Precipitate with HCl Precipitate with HCl SAcid->Precipitate with HCl Chemical Hydrolysis (LiOH) Chemical Hydrolysis (LiOH) REster->Chemical Hydrolysis (LiOH) Workup Partition: Aq. Na2CO3 / Organic Pure (R)-Acid Pure (R)-Acid Chemical Hydrolysis (LiOH)->Pure (R)-Acid

Figure 2: Enzymatic kinetic resolution workflow using CAL-B lipase.[1]

References

  • Gauthier, J. Y., et al. (1990).[1][3] Stereospecific synthesis, assignment of absolute configuration, and biological activity of the enantiomers of...[1] [MK-571 analogs]. Journal of Medicinal Chemistry. Link

    • Relevance: Establishes the absolute configuration (R/S)
  • Beilstein J. Org. Chem. (2021).[1][4][5][6] Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Link

    • Relevance: Validates the use of menthyl esters and chiral chromatography for resolving complex amino/acidic scaffolds similar to the target.
  • Maier, N. M., & Lindner, W. (2001).[1] Chiral recognition applications of molecularly imprinted polymers: a critical review. Analytical and Bioanalytical Chemistry.

    • Relevance: Discusses the interaction of quinoline nitrogens with stationary phases and the necessity of acidic additives (TFA).
  • Sigma-Aldrich Technical Library. Chiral HPLC Screening Protocols for Acidic and Amphoteric Compounds. Link

    • Relevance: Provides the foundational solvent ratios (Hexane/IPA/TFA) for Chiralpak AD/OD columns.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Potency Guide: 2-(Quinolin-7-yl)propanoic Acid vs. Ibuprofen

This guide provides an in-depth comparative analysis of the biological potency, pharmacokinetics, and experimental evaluation of 2-(Quinolin-7-yl)propanoic acid (7-QPA) versus the industry-standard NSAID, Ibuprofen . Thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the biological potency, pharmacokinetics, and experimental evaluation of 2-(Quinolin-7-yl)propanoic acid (7-QPA) versus the industry-standard NSAID, Ibuprofen .

This analysis is designed for researchers in medicinal chemistry and pharmacology, focusing on the structural bioisosterism between the phenyl ring of ibuprofen and the quinoline ring of 7-QPA, and how this modification influences COX inhibition and anti-inflammatory efficacy.

Executive Summary & Chemical Rationale

Ibuprofen is a prototypical arylpropionic acid derivative (profen) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism relies on the reversible inhibition of Cyclooxygenase (COX) enzymes (COX-1 and COX-2).

2-(Quinolin-7-yl)propanoic acid (7-QPA) is a structural bioisostere of ibuprofen where the lipophilic 4-isobutylphenyl moiety is replaced (or the phenyl ring is substituted) by a quinolin-7-yl heterocyclic system. This modification introduces a nitrogen atom into the aromatic scaffold, altering the electronic distribution, hydrogen-bonding potential, and lipophilicity (LogP) of the molecule.

Key Comparative Insight: While ibuprofen relies primarily on hydrophobic interactions within the COX active site, the quinoline nitrogen in 7-QPA offers an additional hydrogen-bond acceptor site (potentially with Arg-120 or Tyr-355), which can enhance binding affinity but may also alter the selectivity profile between COX-1 and COX-2.

Structural & Physicochemical Comparison

The following diagram illustrates the structural relationship and the bioisosteric replacement strategy.

StructureComparison Ibuprofen Ibuprofen (Benchmark) Bioisosterism Bioisosteric Replacement (Phenyl -> Quinoline) Ibuprofen->Bioisosterism Scaffold Modification Ibu_Feat Hydrophobic Isobutylphenyl Group Ibuprofen->Ibu_Feat QPA 2-(Quinolin-7-yl)propanoic acid (7-QPA) Bioisosterism->QPA Resulting Analog QPA_Feat Polar Quinoline Ring (H-Bond Acceptor) QPA->QPA_Feat

Figure 1: Structural evolution from Ibuprofen to 7-QPA, highlighting the introduction of the polar quinoline core.

Physicochemical Property Table
PropertyIbuprofen (Benchmark)2-(Quinolin-7-yl)propanoic Acid (7-QPA)Impact on Biology
Molecular Weight 206.28 g/mol ~215.25 g/mol Negligible impact on diffusion.
LogP (Lipophilicity) 3.5 (High)~2.1 - 2.5 (Predicted)7-QPA is less lipophilic; may reduce CNS penetration but improve solubility.
pKa (Acidic) 4.4 (Carboxylic Acid)~4.1 - 4.3Quinoline is electron-withdrawing, slightly increasing acidity of the carboxyl group.
H-Bond Donors/Acceptors 1 / 21 / 3Extra acceptor (N) in 7-QPA aids specific binding.
PSA (Polar Surface Area) 37.3 Ų~50.2 ŲHigher polarity improves aqueous solubility.

Biological Potency & Mechanism of Action[2][3][4][5]

Mechanism: COX Inhibition Dynamics

Both compounds target the arachidonic acid binding channel of COX enzymes.

  • Ibuprofen: Binds via an ionic interaction between its carboxylate and Arg-120 , while the isobutylphenyl group sits in the hydrophobic pocket.

  • 7-QPA: The carboxylate maintains the Arg-120 anchor. The quinoline ring can engage in

    
     stacking with aromatic residues (e.g., Trp-387 , Tyr-355 ) more effectively than a phenyl ring due to its extended conjugated system. The nitrogen atom may also interact with water networks or polar residues near the channel entrance.
    
Comparative Potency Data (In Vitro & In Vivo)

Note: Values for 7-QPA are projected based on SAR data of analogous quinoline-propionic acids [1, 2].

Assay TypeMetricIbuprofen7-QPA (Projected/Analogous)
COX-1 Inhibition IC₅₀ (µM)5 - 15 µM10 - 25 µM (Likely reduced potency due to bulk)
COX-2 Inhibition IC₅₀ (µM)20 - 30 µM5 - 15 µM (Potential for higher selectivity)
Selectivity Ratio COX-1/COX-2~0.5 (Non-selective)> 1.0 (Trend toward COX-2 preference)
Anti-inflammatory % Inhibition (Rat Paw)40 - 60% (at 100 mg/kg)50 - 70% (Enhanced tissue distribution)
Ulcerogenic Index Severity ScoreHigh (Direct acid irritation)Moderate (Lower LogP reduces gastric accumulation)

Experimental Protocols for Validation

To objectively compare these compounds, the following self-validating experimental workflows are recommended.

A. Synthesis of 2-(Quinolin-7-yl)propanoic Acid

Rationale: 7-QPA is not a standard catalog reagent and requires synthesis via cross-coupling.

  • Reagents: 7-Bromoquinoline, Diethyl methylmalonate, Sodium hydride (NaH), Palladium catalyst (

    
    ).
    
  • Coupling (Suzuki-Miyaura Variation): React 7-bromoquinoline with a propionate-boronic acid equivalent OR use

    
    -arylation of esters.
    
    • Protocol: Mix 7-bromoquinoline (1 eq) with ethyl 2-methylacetoacetate (1.2 eq) using CuI/L-proline catalyst in DMSO at 90°C.

  • Hydrolysis: Treat the intermediate ester with LiOH in THF/Water (1:1) for 4h at RT.

  • Purification: Acidify to pH 3, extract with EtOAc, and recrystallize from ethanol.

  • Validation: NMR (

    
    , 
    
    
    
    ) and HRMS must confirm the 7-position substitution (distinct from the 6-isomer found in other analogs).
B. COX Inhibition Assay Workflow

Rationale: A colorimetric inhibitor screening assay measures the peroxidase activity of COX, which is proportional to prostaglandin production.

COX_Assay Start Prepare Reagents (Heme, Arachidonic Acid, Colorimetric Substrate) EnzymePrep Incubate COX-1 / COX-2 with Test Compounds (Ibuprofen vs 7-QPA) Start->EnzymePrep Initiate Add Arachidonic Acid (Substrate) EnzymePrep->Initiate 10 min Pre-incubation Reaction Peroxidase Reaction (Oxidation of TMPD -> Blue Color) Initiate->Reaction 2 min RT Measure Measure Absorbance @ 590 nm (Microplate Reader) Reaction->Measure Calc Calculate IC50 (Log-Dose Response Curve) Measure->Calc

Figure 2: Workflow for Colorimetric COX Inhibitor Screening Assay.

Protocol Steps:

  • Preparation: Dilute Ibuprofen and 7-QPA in DMSO to concentrations ranging from 0.1 µM to 100 µM.

  • Incubation: Add 10 µL of inhibitor to assay buffer containing COX-1 (ovine) or COX-2 (human recombinant) and Heme. Incubate for 10 mins at 25°C to allow active site binding.

  • Initiation: Add 10 µL Arachidonic Acid.

  • Detection: Add TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine). The peroxidase activity of COX oxidizes TMPD.

  • Readout: Monitor absorbance at 590 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to determine IC50.

C. In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Rationale: This standard model evaluates the drug's ability to reduce acute inflammation and edema, accounting for absorption and metabolism.

  • Animals: Wistar rats (150-200g), n=6 per group.

  • Dosing: Administer Vehicle (Control), Ibuprofen (100 mg/kg), and 7-QPA (100 mg/kg) orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    
     (where 
    
    
    
    is control volume,
    
    
    is treated volume).

Safety & Toxicity Considerations

When developing quinoline-based drugs, specific toxicity markers must be monitored that are distinct from standard NSAIDs.

  • Gastrointestinal (GI) Safety: 7-QPA is predicted to be less ulcerogenic than ibuprofen. The lower lipophilicity reduces local accumulation in gastric mucosal cells (ion trapping hypothesis), potentially offering a safer GI profile [3].

  • Genotoxicity: The quinoline ring can sometimes be associated with genotoxicity (DNA intercalation). An Ames Test is mandatory for 7-QPA early in development.

  • Phototoxicity: Some quinoline derivatives absorb UV light and generate reactive oxygen species. A 3T3 Neutral Red Uptake Phototoxicity Test is recommended.

Conclusion

2-(Quinolin-7-yl)propanoic acid (7-QPA) represents a promising bioisostere of ibuprofen. By replacing the hydrophobic phenyl ring with a polar, electron-rich quinoline scaffold, 7-QPA is predicted to:

  • Maintain or slightly improve COX-2 selectivity due to specific H-bonding interactions.

  • Exhibit lower lipophilicity , potentially reducing CNS side effects and gastric irritation.

  • Serve as a versatile scaffold for further "me-better" drug design, particularly in developing dual COX/LOX inhibitors.

Researchers should prioritize the synthesis and validation of the 7-isomer specifically, as most literature focuses on the 6-isomer (naproxen-like) or quinoline-ibuprofen conjugates.

References
  • Ghanim, A. M., et al. (2022). Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates. Bioorganic Chemistry, 119, 105557.[2] Link

  • Abdel-Aziz, M., et al. (2014). Synthesis and anti-inflammatory activity of some new quinoline derivatives. European Journal of Medicinal Chemistry, 89, 649-659. Link

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. Link

  • BenchChem. (2025).[3] Comparative Analysis of 2-Arylpropionic Acids. BenchChem Research Guides. Link

Sources

Comparative

A Comparative Guide to the Thermal Stability of Quinoline Propanoic Acid: A TGA/DSC Analysis

This guide provides an in-depth analysis of the thermal stability profile of quinoline propanoic acid, a heterocyclic carboxylic acid of interest in pharmaceutical research. Understanding the thermal behavior of active p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the thermal stability profile of quinoline propanoic acid, a heterocyclic carboxylic acid of interest in pharmaceutical research. Understanding the thermal behavior of active pharmaceutical ingredients (APIs) is paramount for ensuring drug product quality, safety, and efficacy.[1][2] Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offer critical insights into material properties such as melting point, decomposition temperature, and polymorphic transitions, which directly influence formulation strategies, manufacturing processes, and shelf-life stability.[2][3][4][5]

This document is structured to provide researchers, scientists, and drug development professionals with a practical comparison of quinoline propanoic acid's thermal profile against structurally relevant compounds. By examining these differences, we can elucidate the contributions of specific functional groups—the quinoline core, the carboxylic acid moiety, and additional substitutions—to the overall thermal stability.

The "Why": Rationale for Thermal Analysis in Drug Development

Before presenting the data, it is crucial to understand the causality behind performing these experiments. TGA and DSC are not mere data-generating exercises; they are foundational techniques for risk assessment and process optimization in pharmaceutical development.[6]

  • TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] It quantitatively reveals thermal events involving mass loss, such as dehydration (loss of water), desolvation (loss of residual solvents), or thermal decomposition.[2][3][9]

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][5] It detects endothermic events (heat absorption), like melting or glass transitions, and exothermic events (heat release), such as crystallization or decomposition.[10]

Together, they provide a comprehensive thermal fingerprint of a compound, which is essential for:

  • Stability and Shelf-Life Prediction: Determining the temperature at which a drug begins to degrade is critical for establishing storage conditions and predicting its long-term stability.[2][9]

  • Purity Assessment: Impurities can often be detected as they typically depress and broaden the melting point of a substance.[1][9]

  • Polymorph Characterization: Different crystalline forms (polymorphs) of a drug can have different melting points and stabilities, impacting bioavailability. DSC is a primary tool for identifying and characterizing these forms.[3][9]

  • Drug-Excipient Compatibility: Simultaneous analysis of a drug and an excipient can reveal interactions that might compromise the stability of the final formulation.[1][2][6]

Experimental Protocol: A Self-Validating System

The following protocol for simultaneous TGA/DSC analysis is designed to produce reliable and reproducible data. The choice of each parameter is critical for the integrity of the results.

Methodology: Simultaneous TGA/DSC Analysis

  • Instrument Calibration: Calibrate the instrument for mass using standard weights and for temperature and enthalpy using certified reference materials (e.g., Indium). This ensures the accuracy of all measured parameters.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a clean, inert aluminum or corundum crucible. A small sample mass minimizes thermal gradients within the sample, ensuring a sharp, well-defined thermal response.[11]

  • Crucible Selection: Use a pierced lid to allow for the escape of any evolved gases during decomposition, preventing pressure buildup that could alter the thermal events.

  • Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).[12][13] This is a crucial step to prevent oxidative degradation, ensuring that the observed thermal events are inherent to the molecule's stability and not a reaction with atmospheric oxygen.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected thermal event (e.g., 30 °C).

    • Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature that ensures complete decomposition (e.g., 600 °C). A 10 °C/min rate provides a good balance between resolution of thermal events and experimental efficiency.[14]

  • Data Acquisition: Continuously record the sample mass (TGA), its first derivative (DTG), and the differential heat flow (DSC) as a function of temperature.

TGA_DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Calibrate Instrument Calibration Weigh Weigh 3-5 mg Sample Calibrate->Weigh Crucible Place in Pierced Lid Crucible Weigh->Crucible Load Load into TGA/DSC Furnace Crucible->Load Purge Purge with N2 Gas (50 mL/min) Load->Purge Heat Heat at 10 °C/min to 600 °C Purge->Heat Record Record Mass (TGA), Heat Flow (DSC) Heat->Record Analyze Analyze Thermograms Record->Analyze

Caption: Standard experimental workflow for TGA/DSC analysis.

Thermal Profile of Quinoline Propanoic Acid: An Inferred Analysis

  • Expected DSC Profile: An initial endothermic peak corresponding to the melting point is expected. At higher temperatures, a complex series of endothermic and/or exothermic events will signal decomposition.

  • Expected TGA Profile: The compound is expected to be thermally stable up to its melting point. Following the melt, a significant mass loss will occur, primarily driven by decarboxylation—the loss of the propanoic acid side chain as CO2 and other small molecules.[15][16] The quinoline core itself is highly stable, with many derivatives showing stability up to 300 °C or higher.[12][15] Therefore, the onset of major decomposition is likely dictated by the cleavage of the C-C bond connecting the side chain to the ring.

Comparative Analysis: Elucidating Structure-Stability Relationships

To contextualize the thermal behavior of quinoline propanoic acid, we compare it with three distinct but related molecules.

Molecular_Structures cluster_QPA Quinoline Propanoic Acid (Inferred) cluster_Cipro Ciprofloxacin cluster_NQ 1,4-Naphthoquinone node_qpa node_cipro node_nq

Sources

Safety & Regulatory Compliance

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